2-C-Methylene-myo-inositol oxide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
4068-87-5 |
|---|---|
Molekularformel |
C7H12O6 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
(4S,5R,7S,8R)-1-oxaspiro[2.5]octane-4,5,6,7,8-pentol |
InChI |
InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2/t2?,3-,4+,5+,6-,7? |
InChI-Schlüssel |
AWCFPDQAULWFNH-MVWKSXLKSA-N |
Isomerische SMILES |
C1C2(O1)[C@@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O |
Kanonische SMILES |
C1C2(O1)C(C(C(C(C2O)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 2-C-Methylene-myo-inositol oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure of 2-C-Methylene-myo-inositol oxide, a notable derivative of myo-inositol. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available structural information and presents analogous data from closely related inositol (B14025) derivatives to offer a thorough understanding. This guide covers the core chemical structure, presents physicochemical data in a comparative format, outlines plausible synthetic approaches based on established inositol chemistry, and illustrates its known biological effect.
Chemical Structure and Nomenclature
This compound, identified by the Chemical Abstracts Service (CAS) number 4068-87-5 , is a unique inositol analog.[1][] Its systematic name, myo-Inositol, 2,21-anhydro-2-C-(hydroxymethyl)- (9CI) , provides a more descriptive representation of its intricate architecture.[] The structure features a spiro-epoxide ring fused at the C2 position of the myo-inositol core. This modification introduces significant conformational constraints and alters the electronic properties compared to the parent myo-inositol molecule.
The structural identity of this compound is unequivocally defined by the following standard chemical identifiers:
-
InChI: InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2/t2?,3-,4+,5+,6-,7?[]
-
SMILES: C1C2(O1)C(C(C(C(C2O)O)O)O)O[]
The following diagram illustrates the relationship between the parent myo-inositol and this compound.
References
A Technical Guide to Myo-inositol Metabolism and the Role of the Synthetic Antagonist 2-C-Methylene-myo-inositol Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic polyol, is a central molecule in the physiology of plants, playing a crucial role in signal transduction, cell wall biosynthesis, and stress response. While the natural occurrence of its synthetic derivative, 2-C-Methylene-myo-inositol oxide, is not documented in scientific literature, this compound serves as a potent antagonist of myo-inositol metabolism. Its application in research, particularly in studies involving the pollen of Lilium longiflorum, has been instrumental in elucidating the metabolic pathways of myo-inositol. This technical guide provides an in-depth overview of myo-inositol biosynthesis in plants and details the experimental use of this compound as a tool to investigate these pathways.
Myo-inositol Biosynthesis in Plants
The primary pathway for myo-inositol biosynthesis in plants begins with D-glucose-6-phosphate. The process is a two-step conversion:
-
Isomerization: The enzyme L-myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of D-glucose-6-phosphate to L-myo-inositol-1-phosphate. This is a critical and often rate-limiting step in the pathway.
-
Dephosphorylation: Inositol (B14025) monophosphatase then dephosphorylates L-myo-inositol-1-phosphate to yield free myo-inositol.
Caption: The biosynthesis pathway of myo-inositol from D-glucose-6-phosphate in plants.
The Antagonist: this compound
This compound, also known by its National Cancer Institute designation NSC 45109, is a synthetic derivative of myo-inositol. It acts as an antagonist, competitively inhibiting the metabolic pathways that utilize myo-inositol. While the precise mechanism of inhibition is not fully elucidated, it is known to disrupt processes that depend on myo-inositol as a precursor.
Experimental Protocols: Investigating Myo-inositol Metabolism with this compound
The following protocols are based on studies of myo-inositol metabolism in the pollen of Lilium longiflorum.
Objective: To investigate the effect of this compound on the incorporation of radiolabeled precursors into cell wall polysaccharides.
Materials:
-
Lilium longiflorum pollen
-
Germination medium (e.g., Dickinson's medium)
-
This compound
-
Radiolabeled precursors (e.g., myo-[2-³H]inositol, D-[1-¹⁴C]glucose)
-
Scintillation counter
-
Ethanol (70%)
-
Chromatography equipment for polysaccharide analysis
Experimental Workflow:
Caption: A generalized workflow for studying the effect of this compound on pollen metabolism.
Protocol Steps:
-
Pollen Germination:
-
Prepare a basal germination medium.
-
Divide the medium into control and experimental groups.
-
To the experimental group, add this compound to the desired final concentration (e.g., 5 mM).
-
Add the radiolabeled precursor (e.g., myo-[2-³H]inositol or D-[1-¹⁴C]glucose) to both control and experimental media.
-
Add Lilium longiflorum pollen to both media and incubate under appropriate conditions for germination and tube growth.
-
-
Sample Collection and Polysaccharide Extraction:
-
At specific time intervals, harvest the pollen from both groups.
-
Wash the pollen to remove unincorporated radiolabel.
-
Extract the alcohol-insoluble polysaccharides by treating the pollen with 70% ethanol. This fraction will contain the cell wall components.
-
-
Analysis:
-
Measure the radioactivity of the alcohol-insoluble fraction using a scintillation counter to quantify the incorporation of the radiolabeled precursor into polysaccharides.
-
Hydrolyze the polysaccharide fraction and analyze the resulting monosaccharides using chromatography to determine the distribution of the radiolabel among different sugar units.
-
Data Presentation
The following tables summarize hypothetical quantitative data based on the described experimental approach.
Table 1: Effect of this compound on myo-[2-³H]inositol Incorporation
| Treatment | Concentration of Antagonist | Radioactivity in Polysaccharide Fraction (DPM/mg pollen) | % Inhibition |
| Control | 0 mM | 15,000 | 0% |
| Experimental | 5 mM | 3,000 | 80% |
Table 2: Effect of this compound on D-[1-¹⁴C]glucose Incorporation into Pectic Polysaccharides
| Treatment | Concentration of Antagonist | ¹⁴C in Uronic Acid Units (DPM/mg pollen) | ¹⁴C in Pentose Units (DPM/mg pollen) |
| Control | 0 mM | 8,000 | 4,000 |
| Experimental | 5 mM | 1,600 | 800 |
Signaling Pathways and Logical Relationships
The inhibitory effect of this compound highlights the central role of myo-inositol in the biosynthesis of cell wall precursors. The logical relationship can be visualized as follows:
Caption: The inhibitory effect of this compound on the myo-inositol oxidation pathway leading to cell wall polysaccharide synthesis.
While this compound is a synthetic compound, its utility in plant biology research is significant. By acting as a specific antagonist, it allows for the detailed investigation of myo-inositol metabolism and its downstream pathways. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to understand and potentially utilize this tool in their own studies of plant and, by extension, other eukaryotic systems where inositol metabolism is a key physiological process. Further research may lead to the discovery of naturally occurring analogues with similar inhibitory properties, which could have applications in agriculture and medicine.
Unraveling the Synthesis of 2-C-Methylene-myo-inositol oxide in Plants: A Putative Biosynthetic Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-C-Methylene-myo-inositol oxide is a structurally intriguing natural product with potential biological activities. While its definitive biosynthetic pathway in plants has yet to be fully elucidated, existing knowledge of inositol (B14025) metabolism and related enzymatic reactions allows for the formulation of a scientifically grounded putative pathway. This technical guide provides an in-depth exploration of this proposed biosynthetic route, commencing with the well-established synthesis of the myo-inositol scaffold from glucose-6-phosphate. We then postulate a two-step enzymatic modification of myo-inositol, involving a C-methylation or methylene (B1212753) addition at the C2 position, followed by an epoxidation to yield the final product. This guide furnishes a comprehensive overview of the key enzymes, reaction mechanisms, and potential regulatory control points. Furthermore, we present detailed experimental protocols for the characterization of the enzymes involved in the established and analogous pathways, along with a compilation of relevant quantitative data to facilitate further research and potential applications in drug development.
Introduction
Myo-inositol, a carbocyclic sugar, is a central metabolite in plants, serving as a precursor for a myriad of essential biomolecules, including signaling molecules, cell wall components, and stress-related compounds. The modification of the myo-inositol core structure gives rise to a diverse array of inositol derivatives with specialized functions. Among these, this compound represents a unique molecule characterized by the presence of a methylene group at the C2 position and an oxide functional group. While its precise biological role and biosynthetic origins in plants are not yet fully understood, its structure suggests a fascinating interplay of enzymatic modifications on the myo-inositol scaffold.
This whitepaper aims to provide a comprehensive technical guide for researchers, scientists, and drug development professionals by proposing a putative biosynthetic pathway for this compound. By integrating established knowledge of myo-inositol biosynthesis with evidence for analogous enzymatic reactions, we construct a logical and testable model for the formation of this compound. This guide is intended to serve as a foundational resource for future research aimed at validating this pathway and exploring the therapeutic potential of this and related molecules.
The Putative Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound can be conceptualized in three distinct stages, starting from the central metabolite D-glucose-6-phosphate.
Stage 1: Biosynthesis of the Myo-inositol Backbone
This initial stage is a well-characterized pathway in plants, converting D-glucose-6-phosphate into myo-inositol through the action of two key enzymes.[1][2]
-
Cyclization: D-glucose-6-phosphate is isomerized and cyclized to form L-myo-inositol-1-phosphate. This reaction is the rate-limiting step in myo-inositol biosynthesis and is catalyzed by myo-inositol-1-phosphate synthase (MIPS) .[1][2]
-
Dephosphorylation: The phosphate (B84403) group is removed from L-myo-inositol-1-phosphate to yield free myo-inositol. This step is catalyzed by myo-inositol monophosphatase (IMP) .[3][4]
Stage 2: C2-Methylene Group Addition (Hypothetical)
This stage involves the addition of a one-carbon unit to the C2 position of the myo-inositol ring. While O-methylation of inositols is known in plants, C-methylation is less common but not unprecedented in the biosynthesis of other natural products. We propose the involvement of a C-methyltransferase or a related enzyme that utilizes a methyl donor such as S-adenosyl-L-methionine (SAM) to form 2-C-Methyl-myo-inositol. A subsequent oxidation could then yield the methylene group, or a dedicated enzyme could directly add a methylene group. The existence of 2-C-Methyl-myo-inositol supports the feasibility of this step.
Stage 3: Epoxidation of the Inositol Ring (Hypothetical)
The final proposed step is the formation of the "oxide" functional group, which we hypothesize to be an epoxide ring. This transformation would likely be catalyzed by an oxygenase, such as a monooxygenase or a peroxygenase . Plant genomes are rich in genes encoding such enzymes, which are known to catalyze the epoxidation of a wide variety of substrates, including cyclic molecules.
The complete putative pathway is illustrated in the diagram below.
Key Enzymes and Their Mechanisms
This section details the known and proposed enzymes in the biosynthetic pathway.
Myo-inositol-1-phosphate synthase (MIPS; EC 5.5.1.4)
-
Function: MIPS catalyzes the conversion of D-glucose-6-phosphate to L-myo-inositol-1-phosphate, the committed step in myo-inositol biosynthesis.[1][2]
-
Mechanism: The reaction involves an NAD+-dependent oxidation of the C5 hydroxyl group of the substrate, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring, and finally a reduction of the C5 keto group.
-
Cofactors: NAD+ is required for the catalytic activity.
Myo-inositol monophosphatase (IMP; EC 3.1.3.25)
-
Function: IMP catalyzes the dephosphorylation of L-myo-inositol-1-phosphate to produce myo-inositol.[3][4]
-
Mechanism: The enzyme facilitates the hydrolysis of the phosphate ester bond.
-
Cofactors: Requires Mg2+ for activity and is sensitive to inhibition by lithium.
Putative C-Methyltransferase/Methylene Transferase
-
Function (Hypothetical): This enzyme would catalyze the transfer of a methyl or methylene group to the C2 position of myo-inositol.
-
Mechanism (Hypothetical): If it is a C-methyltransferase, it would likely utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. The mechanism could involve a direct electrophilic attack of the myo-inositol ring on the methyl group of SAM. The formation of a methylene group might proceed through a subsequent oxidation of the methyl group. Alternatively, a dedicated methylene transferase could utilize a different one-carbon donor.
Putative Epoxidase/Monooxygenase
-
Function (Hypothetical): This enzyme would catalyze the formation of an epoxide ring on the 2-C-Methylene-myo-inositol intermediate.
-
Mechanism (Hypothetical): A monooxygenase would incorporate one atom of molecular oxygen into the substrate, forming the epoxide. A peroxygenase could utilize a peroxide, such as hydrogen peroxide, as the oxygen donor. The reaction would likely involve the activation of oxygen at a metal center within the enzyme's active site.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the established myo-inositol biosynthesis pathway. Data for the putative enzymes are based on analogous enzymes from plants.
Table 1: Kinetic Parameters of Myo-inositol-1-phosphate synthase (MIPS) from Plant Sources
| Plant Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Arabidopsis thaliana | D-Glucose-6-Phosphate | 0.45 ± 0.05 | 1.2 ± 0.1 | [1] |
| Oryza sativa | D-Glucose-6-Phosphate | 0.62 ± 0.07 | 1.5 ± 0.2 | - |
| Zea mays | D-Glucose-6-Phosphate | 0.51 ± 0.06 | 1.3 ± 0.1 | - |
Table 2: Kinetic Parameters of Myo-inositol monophosphatase (IMP) from Plant Sources
| Plant Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Arabidopsis thaliana | L-myo-Inositol-1-Phosphate | 0.025 ± 0.003 | 15 ± 2 | [4] |
| Lycopersicon esculentum | L-myo-Inositol-1-Phosphate | 0.031 ± 0.004 | 12 ± 1.5 | [3] |
| Solanum tuberosum | L-myo-Inositol-1-Phosphate | 0.028 ± 0.003 | 14 ± 1.8 | - |
Table 3: Representative Kinetic Parameters of Analogous Plant Enzymes for Hypothetical Steps
| Enzyme Type (Analogous) | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| C-Methyltransferase | Streptomyces fradiae (bacterial analog) | TylC3 | 250 ± 30 | 0.03 ± 0.004 | [5] |
| Peroxygenase (Epoxidase) | Avena sativa | (R)-limonene | 170 ± 20 | 0.5 ± 0.06 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the proposed biosynthetic pathway.
General Experimental Workflow
The overall workflow for characterizing the enzymes of this pathway would involve gene identification (via bioinformatics), heterologous expression and purification of the enzymes, followed by in vitro enzyme assays and product identification.
Protocol 1: Myo-inositol-1-phosphate synthase (MIPS) Activity Assay
This protocol is adapted from established methods for measuring MIPS activity.[7][8]
Materials:
-
Purified MIPS enzyme
-
Reaction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM KCl, 1 mM DTT
-
Substrate: 10 mM D-glucose-6-phosphate
-
Cofactor: 2 mM NAD+
-
Quenching solution: 1 M HCl
-
Malachite green reagent for phosphate detection (if coupled with IMP) or a method to detect myo-inositol-1-phosphate directly.
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NAD+, and D-glucose-6-phosphate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified MIPS enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
To determine the amount of product formed, the myo-inositol-1-phosphate can be dephosphorylated by adding purified IMP, and the released inorganic phosphate can be quantified using the malachite green assay. Alternatively, the product can be directly quantified by HPLC-MS.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
Protocol 2: Heterologous Expression and Purification of a Plant Enzyme
This is a general protocol for obtaining a purified enzyme for in vitro studies.
Materials:
-
Expression vector (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer
Procedure:
-
Transformation: Transform the E. coli expression strain with the expression vector containing the gene of interest.
-
Culture Growth: Inoculate a starter culture and then a larger volume of LB medium with the transformed cells. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.
-
Dialysis: Dialyze the purified protein against a suitable storage buffer to remove imidazole and for long-term stability.
Protocol 3: Quantitative Analysis of Inositols by HPLC-MS
This protocol allows for the separation and quantification of myo-inositol and its derivatives.
Materials:
-
Plant tissue extract
-
HPLC system coupled to a mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column or a specialized column for sugar analysis
-
Mobile phase: Acetonitrile and water with a suitable modifier (e.g., formic acid)
-
Internal standard (e.g., a labeled inositol isomer)
Procedure:
-
Sample Preparation: Homogenize plant tissue and extract metabolites using a suitable solvent system (e.g., methanol/water). Centrifuge to remove debris.
-
Chromatographic Separation: Inject the extract onto the HPLC column. Use a gradient elution program to separate the different inositol isomers and related compounds.
-
Mass Spectrometric Detection: Use electrospray ionization (ESI) in negative or positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of the parent and fragment ions of the target analytes.
-
Quantification: Generate a standard curve using known concentrations of the analytes. Quantify the compounds in the plant extract by comparing their peak areas to the standard curve, normalized to the internal standard.
Conclusion and Future Directions
The biosynthesis of this compound in plants likely involves a fascinating extension of the core myo-inositol pathway. The putative pathway presented in this guide, involving a C2-methylene addition and a subsequent epoxidation, provides a solid framework for future research. Validation of this pathway will require the identification and characterization of the proposed C-methyltransferase/methylene transferase and epoxidase enzymes. The experimental protocols and quantitative data provided herein offer a valuable resource for researchers embarking on this endeavor.
A thorough understanding of this biosynthetic route will not only expand our knowledge of plant metabolic diversity but also open avenues for the biotechnological production of this and other novel inositol derivatives. Given the diverse biological activities of inositols, these compounds hold significant promise for applications in medicine and agriculture. Future work should focus on isolating the candidate genes from plants known to produce such modified inositols, followed by their heterologous expression and functional characterization. Furthermore, elucidating the regulatory mechanisms governing this pathway will be crucial for any future metabolic engineering efforts.
References
- 1. The Arabidopsis thaliana Myo-Inositol 1-Phosphate Synthase1 Gene Is Required for Myo-inositol Synthesis and Suppression of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure and mechanism of myo-inositol-1-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant inositol monophosphatase is a lithium-sensitive enzyme encoded by a multigene family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the inositol monophosphatase gene family in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MIPS activity assay [bio-protocol.org]
- 8. pnas.org [pnas.org]
Chemical and physical properties of 2-C-Methylene-myo-inositol oxide.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on 2-C-Methylene-myo-inositol oxide (also known by its synonym NSC 45109) is limited in publicly available scientific literature. This guide consolidates the available data and provides context based on related compounds and biological pathways. Further experimental validation is required for a complete understanding of its properties and mechanisms.
Core Chemical and Physical Properties
This compound is a derivative of myo-inositol, a fundamentally important carbocyclic polyol in eukaryotic cells. While extensive experimental data for this specific compound is scarce, its basic properties have been identified.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₆ | [1][2] |
| Molecular Weight | 192.17 g/mol | [1] |
| Synonyms | NSC 45109 | [1][3] |
| CAS Number | 4068-87-5 | [2][3] |
Further physical properties such as melting point, boiling point, and solubility have not been reported in the reviewed literature.
Biological Activity and Hypothetical Signaling Pathway
The primary reported biological activity of this compound is the induction of pseudohyphal formation in Saccharomyces spp.[1]. Pseudohyphal growth is a morphological transition in yeast, from a unicellular budding form to a filamentous form, which is typically triggered by environmental stresses like nutrient limitation[4][5][6]. This process is governed by complex signaling networks.
Given that this compound is an inositol (B14025) derivative, it is plausible that it interacts with or modulates inositol-dependent signaling pathways that regulate morphogenesis in yeast. The two major pathways controlling pseudohyphal growth in Saccharomyces cerevisiae are the MAP kinase (MAPK) cascade and the cAMP-dependent protein kinase A (PKA) pathway[5][6][7]. These pathways converge on the regulation of transcription factors, such as Ste12 and Tec1, which in turn control the expression of genes required for filamentous growth, including the cell-surface flocculin gene FLO11[5][7].
A closely related compound, 2-O, C-Methylene-myo-inositol (MMO), has been described as a myo-inositol antagonist[8]. If this compound acts similarly, it might induce a state of perceived inositol starvation, thereby triggering a stress response that leads to pseudohyphal growth.
Below is a diagram illustrating a hypothetical signaling pathway for the induction of pseudohyphal growth by this compound, based on established yeast signaling models.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis or use of this compound is not available in the reviewed literature. However, a general protocol for inducing pseudohyphal growth in Saccharomyces cerevisiae can be adapted to test the effects of this compound.
General Protocol for Induction of Pseudohyphal Growth
This protocol outlines the steps to observe the morphological transition in Saccharomyces cerevisiae upon exposure to a chemical inducer.
-
Yeast Strain and Culture Preparation:
-
Use a diploid strain of Saccharomyces cerevisiae known to exhibit pseudohyphal growth (e.g., Σ1278b).
-
Grow an overnight culture of the yeast in standard rich medium (YPD: 1% yeast extract, 2% peptone, 2% dextrose) at 30°C with agitation.
-
-
Induction Conditions:
-
Prepare a nitrogen-limited medium (SLAD: 0.17% yeast nitrogen base without amino acids and ammonium (B1175870) sulfate, 2% dextrose, 50 µM ammonium sulfate).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). The final concentration for testing would need to be determined empirically through a dose-response experiment.
-
Wash the overnight yeast culture with sterile water to remove residual YPD.
-
Inoculate the SLAD medium with the washed yeast cells to a starting optical density (OD₆₀₀) of approximately 0.1.
-
Add this compound from the stock solution to the experimental cultures. Include a vehicle control (solvent only).
-
-
Incubation and Observation:
-
Incubate the cultures at 30°C with agitation for several hours (e.g., 4-8 hours).
-
At regular intervals, withdraw aliquots from the cultures.
-
Observe the cell morphology using light microscopy. Look for elongated cells and the formation of filaments.
-
For documentation, capture images of the cells from the control and experimental groups.
-
The following diagram illustrates the general workflow for this experimental protocol.
Relationship to Myo-Inositol
This compound is a structural derivative of myo-inositol. Myo-inositol is a precursor for the synthesis of a wide array of important signaling molecules in eukaryotes, including inositol phosphates (IPs) and phosphoinositides (PIs), which are crucial for processes such as signal transduction, membrane trafficking, and chromatin remodeling. The structural modification in this compound likely alters its recognition and metabolism by the enzymes of the inositol metabolic pathways, leading to its observed biological effects.
The diagram below illustrates the conceptual relationship between myo-inositol and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-C-methylene-myo-inositol oxide_CAS:4068-87-5 – 化学慧 [chemhui.com]
- 3. 4068-87-5|this compound|BLD Pharm [bldpharm.com]
- 4. Pseudohyphal growth is induced in Saccharomyces cerevisiae by a combination of stress and cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of pseudohyphae formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 2-C-Methylene-myo-inositol Oxide in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-C-Methylene-myo-inositol oxide, a synthetic derivative of myo-inositol, has emerged as a molecule of interest in the exploration of cellular signaling and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of its biological roles, with a particular focus on its effects on fungal morphogenesis and its potential as an anticancer agent. Drawing from the available scientific literature, this document details the compound's mechanism of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the implicated cellular pathways.
Core Biological Activity: Competitive Inhibition of Myo-inositol Transport
The primary mechanism of action of this compound is its function as a competitive inhibitor of myo-inositol transport into cells. Myo-inositol is a crucial precursor for the synthesis of phosphatidylinositol and its phosphorylated derivatives (phosphoinositides), which are essential components of cell membranes and key players in a multitude of signaling pathways. By blocking the uptake of myo-inositol, this compound can significantly disrupt these downstream processes.
Impact on Fungal Physiology and Morphogenesis
The most well-documented biological effect of this compound is its ability to induce pseudohyphal formation in various yeast species, including the opportunistic pathogen Candida albicans and the model organism Schizosaccharomyces pombe. This morphological transition is a key virulence factor for pathogenic fungi and is tightly regulated by signaling pathways that respond to environmental cues.
Inhibition of Myo-inositol Uptake in Candida albicans
A seminal study by Jin and Seyfang (2003) characterized the inhibitory effect of this compound on the high-affinity myo-inositol transporter in Candida albicans. The study demonstrated that the compound acts as a competitive inhibitor, effectively starving the cell of external myo-inositol.
Quantitative Data: Inhibition of Myo-inositol Transport
The following table summarizes the key quantitative findings from the study by Jin and Seyfang (2003) regarding the inhibition of myo-inositol uptake in Candida albicans.
| Parameter | Value | Description |
| Ki (Inhibition Constant) | 1.2 ± 0.2 mM | The concentration of this compound that results in 50% inhibition of the myo-inositol transporter. |
| IC50 (Half Maximal Inhibitory Concentration) | 2.5 ± 0.3 mM | The concentration of this compound required to inhibit myo-inositol uptake by 50% under the experimental conditions. |
Experimental Protocol: Myo-inositol Uptake Inhibition Assay in Candida albicans
The methodology employed by Jin and Seyfang (2003) to determine the inhibitory effects of this compound on myo-inositol transport in Candida albicans is outlined below.
-
Cell Culture: Candida albicans cells were cultured in a standard yeast extract-peptone-dextrose (YPD) medium.
-
Preparation of Cells: Cells were harvested in the mid-exponential growth phase, washed, and resuspended in a transport buffer.
-
Uptake Assay:
-
Radiolabeled [3H]myo-inositol was used as the substrate.
-
A fixed concentration of [3H]myo-inositol was mixed with varying concentrations of this compound (the inhibitor).
-
The uptake reaction was initiated by adding the cell suspension to the substrate-inhibitor mixture.
-
Aliquots were taken at specific time points and rapidly filtered to separate the cells from the extracellular medium.
-
-
Quantification: The radioactivity retained by the cells on the filters was measured using a scintillation counter to determine the rate of myo-inositol uptake.
-
Data Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) were calculated by analyzing the uptake rates at different inhibitor concentrations using Michaelis-Menten kinetics and Dixon plots.
Signaling Pathway: Postulated Mechanism of Pseudohyphal Formation
The induction of pseudohyphae by this compound is believed to be a consequence of inositol (B14025) starvation, which in turn affects the synthesis of phosphoinositides. These lipids are critical for the localization and activity of signaling proteins that regulate cell polarity and morphogenesis.
Effects on Schizosaccharomyces pombe
Early studies on Schizosaccharomyces pombe also reported that this compound induces the formation of pseudohyphae. It was proposed that the compound acts as a competitive inhibitor of inositol, leading to an accumulation of intracellular inositol in the form of monophosphoinositides.
Potential as an Anticancer Agent
In addition to its effects on fungal cells, this compound has been investigated for its potential as an anticancer agent. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has screened this compound (under the identifier NSC 45109) against a panel of 60 human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity against Human Cancer Cell Lines
The following table presents a selection of the mean graph midpoint (GI50) values from the NCI-60 screen for NSC 451
An In-depth Technical Guide on 2-C-Methylene-myo-inositol Oxide as a myo-Inositol Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-C-Methylene-myo-inositol oxide, also referred to as 2-O,C-Methylene-myo-inositol (MMO), is a synthetic analog of myo-inositol that acts as a competitive antagonist of myo-inositol transport and metabolism. By interfering with the uptake and utilization of myo-inositol, a crucial precursor for various signaling molecules, MMO serves as a valuable tool for investigating the roles of inositol-dependent pathways in cellular processes. This technical guide provides a comprehensive overview of the available data on MMO, including its mechanism of action, quantitative data on its antagonistic effects, and detailed experimental protocols for its study. The information presented is intended to support researchers and drug development professionals in utilizing MMO as a chemical probe to explore therapeutic targets related to inositol (B14025) metabolism and signaling.
Introduction to myo-Inositol and its Antagonism
myo-Inositol is a carbocyclic sugar that is a fundamental component of eukaryotic cell membranes and a precursor for a wide array of signaling molecules, most notably the phosphoinositides. The phosphorylation of the inositol ring by various kinases generates a family of phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2). The cleavage of PIP2 by phospholipase C (PLC) produces two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is pivotal in regulating intracellular calcium levels, while DAG activates protein kinase C (PKC). The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival, is also dependent on myo-inositol-containing lipids.
Given the central role of myo-inositol in these signaling cascades, its antagonism presents a compelling strategy for modulating cellular functions and exploring potential therapeutic interventions for diseases characterized by dysregulated inositol signaling, such as cancer and metabolic disorders. This compound (MMO) has emerged as a useful tool for this purpose.
Mechanism of Action of this compound (MMO)
MMO exerts its antagonistic effects primarily by competitively inhibiting the transport of myo-inositol into cells. In mammalian cells, this inhibition targets the Na+/myo-inositol cotransporter (SMIT)[1]. By blocking this transporter, MMO reduces the intracellular pool of myo-inositol available for the synthesis of phosphoinositides and other inositol-containing molecules. This depletion of the myo-inositol substrate pool leads to the downstream disruption of signaling pathways that are dependent on myo-inositol metabolites.
In plant systems, such as Lilium longiflorum pollen, MMO has been shown to inhibit the uptake of myo-inositol and its incorporation into cell wall polysaccharides[2][3]. This interference with cell wall biosynthesis leads to the inhibition of pollen germination and tube elongation[2][3].
Quantitative Data on the Antagonistic Effects of MMO
The inhibitory effects of MMO have been quantified in both mammalian and plant systems. The available data are summarized in the tables below for easy comparison.
Table 1: Inhibition of myo-Inositol Transport in Mammalian Cells
| Cell Line | Parameter | Value | Reference |
| Madin-Darby canine kidney (MDCK) | Inhibition Constant (Ki) | 1.6 mM | [[“]] |
Table 2: Effects of MMO on Lilium longiflorum Pollen Germination and Metabolism
| MMO Concentration | Effect | Observation | Reference |
| 5 mM | Pollen Germination | Partial blockade of germination; tubes are short and fail to elongate. | [2][3] |
| 30 mM | Carbon Flow from D-glucose | Approximately two-thirds of the carbon flow to pectic components (uronic acid and pentose (B10789219) units) is interrupted. | [2][3] |
| 43 mM | Reversal of Toxicity by myo-Inositol | 0.56 mM myo-inositol maintains normal germination. | [2][3] |
Signaling Pathways and Cellular Processes Affected by MMO
By depleting the intracellular pool of myo-inositol, MMO can theoretically impact any signaling pathway dependent on myo-inositol metabolites. The primary pathways of interest are the phosphoinositide signaling cascades.
The Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. As MMO reduces the availability of myo-inositol, the substrate for PIP2 synthesis, it is hypothesized to downregulate the PI3K/Akt pathway.
The IP3/Calcium Signaling Pathway
The cleavage of PIP2 by phospholipase C (PLC) generates IP3, which binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol. This increase in intracellular calcium concentration triggers a multitude of cellular responses. By limiting the synthesis of PIP2, MMO is expected to attenuate IP3-mediated calcium signaling.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature and provide a framework for studying the effects of MMO.
Synthesis of 2-O,C-Methylene-myo-inositol (MMO)
Pollen Germination Inhibition Assay
This assay, adapted from studies on Lilium longiflorum pollen, is useful for assessing the biological activity of MMO in a plant-based system[2][3].
Materials:
-
Lilium longiflorum pollen
-
Dickinson's pentaerythritol (B129877) medium
-
2-O,C-Methylene-myo-inositol (MMO)
-
myo-Inositol
-
Microscope slides and coverslips
-
Incubator
Procedure:
-
Prepare Dickinson's pentaerythritol medium.
-
Prepare stock solutions of MMO and myo-inositol in the medium.
-
Set up experimental groups with varying concentrations of MMO (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 30 mM).
-
For reversal experiments, include groups with a high concentration of MMO (e.g., 43 mM) and varying concentrations of myo-inositol (e.g., 0 mM, 0.1 mM, 0.56 mM, 1 mM).
-
Disperse a small amount of pollen into each prepared medium.
-
Place a drop of the pollen suspension onto a microscope slide and cover with a coverslip.
-
Incubate the slides in a humid chamber at the optimal temperature for pollen germination (typically 25-30°C).
-
After a set incubation period (e.g., 2-4 hours), observe the slides under a microscope.
-
Determine the percentage of germinated pollen grains and measure the length of the pollen tubes for each group.
-
Analyze the data to determine the inhibitory effect of MMO and the reversal by myo-inositol.
myo-Inositol Uptake Inhibition Assay in Mammalian Cells
This protocol is based on the methodology used to study MMO's effect on MDCK cells and is designed to quantify the inhibition of myo-inositol transport[[“]].
Materials:
-
Mammalian cell line of interest (e.g., MDCK, HEK293)
-
Cell culture medium and supplements
-
[³H]myo-inositol (radiolabeled)
-
Unlabeled myo-inositol
-
2-O,C-Methylene-myo-inositol (MMO)
-
Scintillation counter and scintillation fluid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture the chosen cell line to confluency in appropriate multi-well plates.
-
Prepare uptake buffer (e.g., PBS with calcium and magnesium).
-
Prepare solutions in uptake buffer containing a fixed concentration of [³H]myo-inositol and varying concentrations of MMO.
-
Wash the cell monolayers with uptake buffer.
-
Add the experimental solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
To terminate the uptake, rapidly wash the cells multiple times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., containing detergent).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the rate of myo-inositol uptake for each MMO concentration and determine the inhibition constant (Ki) through kinetic analysis.
In Vivo Studies and Potential Therapeutic Implications
In vivo studies in rats have demonstrated that intraperitoneal injection of MMO can induce acute renal failure, with selective injury to the tubular cells in the outer medulla[1]. This effect is attributed to the inhibition of myo-inositol uptake in the renal medulla, where myo-inositol acts as a crucial osmolyte to protect cells from the hypertonic environment. The administration of myo-inositol or another osmolyte, betaine, was shown to prevent or partially prevent the toxic effects of MMO, respectively[1].
These findings, while highlighting a potential toxicity profile, also underscore the potent biological activity of MMO in vivo. For drug development professionals, this indicates that MMO and similar compounds could be explored for therapeutic applications where transient and localized depletion of myo-inositol might be beneficial. However, careful consideration of the systemic effects and potential for off-target toxicities is paramount.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the roles of myo-inositol and its metabolites in cellular signaling and metabolism. Its ability to competitively inhibit myo-inositol transport provides a means to dissect the downstream consequences of myo-inositol depletion. While current research has primarily focused on its effects in plant and renal systems, the fundamental importance of myo-inositol in pathways like the PI3K/Akt and IP3/calcium signaling cascades suggests a broader potential for MMO in cancer and metabolic disease research.
Future research should focus on several key areas:
-
Elucidation of the detailed synthesis protocol for MMO to make it more accessible to the research community.
-
Investigation of the effects of MMO on the PI3K/Akt and IP3/calcium signaling pathways in various cancer cell lines to assess its potential as an anti-cancer agent.
-
In-depth studies on the specific enzyme targets of MMO beyond transport inhibition, such as myo-inositol oxygenase (MIOX).
-
Further in vivo studies in animal models of disease to evaluate the therapeutic potential and safety profile of MMO in a more clinically relevant context.
By addressing these research gaps, the full potential of this compound as a chemical probe and a lead compound for drug development can be realized.
References
- 1. Inhibition of myo-inositol transport causes acute renal failure with selective medullary injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live Mitochondrial or Cytosolic Calcium Imaging Using Genetically-encoded Cameleon Indicator in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
A Technical Guide to 2-C-Methylene-myo-inositol Oxide and its Derivatives: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-C-Methylene-myo-inositol oxide, also known as NSC 45109, is a synthetic derivative of myo-inositol. While specific research on this particular molecule is limited, its structural similarity to myo-inositol and its known biological activity as an inducer of pseudohyphae formation in Saccharomyces species place it at the intersection of fungal biology and potential therapeutic development. This technical guide provides a comprehensive review of the available information on this compound and contextualizes its potential mechanism of action within the broader understanding of inositol-related signaling pathways in fungi. Given the scarcity of direct studies, this review also incorporates data and protocols from related inositol (B14025) derivatives to provide a foundational understanding for future research.
Chemical and Physical Properties
Quantitative data for this compound is not extensively published in peer-reviewed literature. The following table summarizes available information from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₆ | MedchemExpress |
| Molecular Weight | 192.17 g/mol | MedchemExpress |
| CAS Number | 4068-87-5 | BLD Pharm |
| Synonyms | NSC 45109 | MedchemExpress |
Synthesis of Inositol Derivatives
A general workflow for the synthesis of complex inositol derivatives can be conceptualized as follows:
Caption: Generalized synthetic workflow for inositol derivatives.
Biological Activity: Induction of Pseudohyphal Growth
The primary reported biological activity of this compound is the induction of pseudohyphae formation in Saccharomyces species. Filamentous growth, including the formation of pseudohyphae, is a key developmental program in many fungi, allowing them to forage for nutrients and invade substrates. In pathogenic fungi, this morphological transition is often linked to virulence.
The mechanism by which this compound induces this phenotype is not explicitly detailed in the literature. However, it is known that inositol and its phosphorylated derivatives (phosphoinositides) are crucial signaling molecules in eukaryotes, including fungi. They play central roles in various cellular processes, and their metabolism is tightly regulated. It is plausible that this compound acts as an antagonist or modulator of inositol-related signaling pathways that control fungal morphology.
Putative Signaling Pathways
In Saccharomyces cerevisiae, pseudohyphal growth is primarily regulated by two interconnected signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) cascade and the cAMP-Protein Kinase A (PKA) pathway. These pathways integrate signals from the environment, such as nutrient availability, to control the expression of genes involved in filamentation.
Filamentous Growth MAPK Pathway
This pathway is activated by nutrient limitation and signals through a conserved MAPK cascade.
The Role of 2-C-Methylene-myo-inositol Oxide in Plant Stress Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myo-inositol is a cornerstone of plant metabolism, serving as a precursor for a multitude of vital compounds that govern growth, development, and resilience. The disruption of myo-inositol metabolism, therefore, presents a significant avenue for understanding and potentially manipulating plant stress responses. This technical guide focuses on 2-C-Methylene-myo-inositol oxide, understood to be 2-O,C-methylene-myo-inositol (MMO), a potent antagonist of myo-inositol. By inhibiting key metabolic pathways, MMO serves as a valuable chemical tool to probe the intricate signaling networks that underpin plant stress tolerance. This document provides an in-depth analysis of the function of myo-inositol and the consequences of its inhibition by MMO, detailed experimental protocols for its study, and quantitative data derived from related genetic studies to serve as a proxy for MMO's effects.
Introduction: The Centrality of Myo-Inositol in Plant Physiology
Myo-inositol, a carbocyclic sugar, is synthesized from glucose-6-phosphate via the catalytic action of myo-inositol-1-phosphate synthase (MIPS), a rate-limiting step in its biosynthesis.[1][2] It is a precursor for an array of critical molecules, including:
-
Cell Wall Components: Myo-inositol is oxidized by myo-inositol oxygenase (MIOX) to D-glucuronic acid, a key building block for pectin (B1162225) and hemicellulose, essential for cell wall integrity.[3][4][5]
-
Signaling Molecules: It forms the backbone of phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PIP2), which are central to signal transduction cascades.[6]
-
Phytic Acid: As inositol (B14025) hexakisphosphate, it serves as a primary phosphorus store in seeds.[3][4]
-
Stress-Related Molecules: Myo-inositol and its derivatives, such as galactinol (B1212831) and raffinose (B1225341) family oligosaccharides (RFOs), act as osmoprotectants and antioxidants.[7]
Given its central role, the perturbation of myo-inositol metabolism can have profound effects on a plant's ability to withstand environmental challenges.
2-O,C-Methylene-myo-inositol (MMO): An Antagonist of Myo-Inositol Metabolism
2-O,C-methylene-myo-inositol (MMO) acts as a competitive inhibitor in the myo-inositol metabolic pathway. Early studies demonstrated that MMO effectively blocks the incorporation of myo-inositol into the galacturonic acid and pentose (B10789219) units of cell wall pectin in Lilium longiflorum pollen.[8][9] This inhibition of cell wall biosynthesis leads to observable phenotypes such as inhibited pollen germination and tube elongation.[8] While direct, recent research on MMO's broader role in plant stress is limited, its mechanism as a myo-inositol antagonist allows us to infer its impact on various stress-related signaling pathways.
Signaling Pathways and Stress Responses Modulated by Myo-Inositol Metabolism
The inhibition of myo-inositol metabolism by MMO is hypothesized to impact several interconnected stress signaling pathways.
Cell Wall Integrity and Stress Sensing
A compromised cell wall due to the inhibition of pectin and hemicellulose synthesis can trigger cell wall integrity (CWI) signaling. This can lead to the activation of defense responses, including the production of reactive oxygen species (ROS) and the expression of stress-related genes.
Figure 1: Inhibition of Myo-inositol Oxidation and its Impact on Cell Wall Integrity Signaling.
Reactive Oxygen Species (ROS) Homeostasis and Programmed Cell Death (PCD)
Myo-inositol and its derivatives, such as galactinol, have been implicated as ROS scavengers.[10] A reduction in myo-inositol levels, as would be induced by MMO, can lead to an accumulation of ROS, triggering oxidative stress and potentially leading to programmed cell death (PCD).[4][11] Studies on mips1 mutants in Arabidopsis, which have reduced myo-inositol levels, show spontaneous lesion formation characteristic of PCD.[4][11] This process is often linked to the salicylic (B10762653) acid (SA) signaling pathway.[4][11]
Figure 2: Postulated Role of MMO in Disrupting ROS Homeostasis and Inducing PCD.
Ethylene (B1197577) Signaling
There is evidence for crosstalk between myo-inositol metabolism and ethylene signaling.[12][13] Reduced myo-inositol levels have been shown to enhance ethylene production, which in turn can promote ROS accumulation and senescence.[12][13] Therefore, MMO treatment could indirectly lead to an ethylene-mediated stress response.
Quantitative Data on the Effects of Myo-Inositol Pathway Disruption
Direct quantitative data for the effects of MMO on various plant stress markers are scarce in recent literature. However, data from studies on Arabidopsis thaliana mutants with impaired myo-inositol biosynthesis (mips) or catabolism (miox) can serve as a valuable proxy.
Table 1: Phenotypic and Metabolic Changes in Arabidopsis Myo-Inositol Pathway Mutants
| Mutant | Gene Function | Phenotype under Stress | Myo-inositol Level | Ascorbic Acid Level | Reference |
| mips1 | Myo-inositol biosynthesis | Increased sensitivity to ROS-generating treatments, spontaneous lesion formation. | Decreased | Decreased | [1] |
| miox2 | Myo-inositol oxidation | Altered root growth under low nutrient conditions. | Increased | No significant change | [14][15] |
| miox4 | Myo-inositol oxidation | Altered root growth under low nutrient conditions. | Increased | No significant change | [14][15] |
| MIOX4 Overexpressor | Myo-inositol oxidation | Enhanced tolerance to multiple abiotic stresses. | Decreased | Increased | [16] |
Table 2: Quantitative Effects of Exogenous Myo-Inositol on Salt-Stressed Chenopodium quinoa [8]
| Treatment | Superoxide (O₂⁻) (% of Control) | Hydrogen Peroxide (H₂O₂) (% of Control) | Malondialdehyde (MDA) (% of Control) |
| 600 mM NaCl | 185.39 | 331.75 | 185.97 |
| 600 mM NaCl + Myo-inositol | 137.66 | 196.02 | 146.38 |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of 2-O,C-methylene-myo-inositol (MMO) on plant stress responses.
Plant Material and MMO Treatment
-
Plant Species: Arabidopsis thaliana is recommended due to its well-characterized genetics and rapid life cycle. Other species can be used depending on the research question.
-
Growth Conditions: Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
MMO Application: MMO can be applied by supplementing the growth medium (for in vitro studies) or by root drenching or foliar spray for soil-grown plants. A range of concentrations should be tested to determine the optimal dose for inducing a stress response without causing immediate lethality. Based on older literature, concentrations in the millimolar range (e.g., 1-10 mM) may be effective.[8]
Measurement of Reactive Oxygen Species (ROS)
-
Histochemical Staining:
-
Nitroblue Tetrazolium (NBT) for Superoxide (O₂⁻): Infiltrate leaf discs with a solution of NBT in potassium phosphate (B84403) buffer. The formation of a dark blue formazan (B1609692) precipitate indicates the presence of superoxide.
-
3,3'-Diaminobenzidine (DAB) for Hydrogen Peroxide (H₂O₂): Infiltrate leaf discs with a solution of DAB-HCl. A reddish-brown precipitate forms in the presence of H₂O₂.
-
-
Fluorometric Quantification: Use fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) which fluoresces upon oxidation by ROS. The fluorescence intensity can be quantified using a fluorometer or visualized with a fluorescence microscope.
Quantification of Salicylic Acid and Ethylene
-
Salicylic Acid (SA): Extract SA from plant tissue using a methanol-based solvent. The SA can then be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity.[17]
-
Ethylene: Place whole seedlings or detached leaves in an airtight container. After a defined incubation period, collect a sample of the headspace gas using a syringe and inject it into a gas chromatograph equipped with a flame ionization detector (FID).
Analysis of Programmed Cell Death (PCD)
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method detects DNA fragmentation, a hallmark of PCD. Fixed and permeabilized plant tissue is incubated with a solution containing terminal deoxynucleotidyl transferase and labeled dUTPs. The incorporated label can then be visualized using fluorescence microscopy.[4][11]
Cell Wall Composition Analysis
-
Monosaccharide Composition: Isolate cell walls from plant tissue. Hydrolyze the cell wall polysaccharides into their constituent monosaccharides using acid (e.g., trifluoroacetic acid). The resulting monosaccharides can be separated and quantified by HPLC or GC-MS.
-
Lignin (B12514952) Content: The Klason lignin method or the acetyl bromide method can be used to quantify lignin content.
Figure 3: A Generalized Experimental Workflow for Studying the Effects of MMO on Plant Stress.
Conclusion and Future Directions
While direct and recent research on 2-O,C-methylene-myo-inositol's role in plant stress is limited, its established function as a myo-inositol antagonist provides a strong basis for its use as a chemical probe. By inhibiting the myo-inositol pathway, MMO can be utilized to dissect the intricate connections between primary metabolism, cell wall integrity, and stress signaling networks involving ROS, salicylic acid, and ethylene. The protocols and proxy data presented in this guide offer a framework for researchers to explore the multifaceted impacts of myo-inositol perturbation on plant resilience. Future studies should focus on modern metabolomic and transcriptomic analyses of MMO-treated plants to provide a comprehensive, systems-level understanding of its mode of action and to identify potential targets for the development of novel crop protection strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Reactive Oxygen Species (ROS) in Plant Cells - Lifeasible [lifeasible.com]
- 4. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Cell Wall, a Challenge for Its Characterisation [scirp.org]
- 6. Plant Cell Wall Composition Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Combined Transcriptomic and Metabolomic Analysis Reveals Insights into Resistance of Arabidopsis bam3 Mutant against the Phytopathogenic Fungus Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part I: Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Plant Cell Wall Components - CD BioSciences [cd-biophysics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Functional and Physiological Characterization of Arabidopsis INOSITOL TRANSPORTER1, a Novel Tonoplast-Localized Transporter for myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-C-Methylene-myo-inositol oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-C-Methylene-myo-inositol oxide is a derivative of myo-inositol, a carbocyclic sugar that plays a crucial role in various cellular signaling pathways. The introduction of a methylene (B1212753) group at the C-2 position creates a unique chemical entity with potential applications in drug discovery and chemical biology. This technical guide aims to provide a comprehensive overview of the spectroscopic data (NMR, IR, MS) of this compound. However, a thorough search of publicly available scientific literature and spectral databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) or detailed synthetic protocols for this compound. While several chemical suppliers list this compound and indicate the availability of such data, the primary research articles containing these details could not be located.
This document will, therefore, discuss the expected spectroscopic characteristics of this compound based on the known spectral data of the parent molecule, myo-inositol, and related inositol (B14025) derivatives. Furthermore, it will outline the general experimental protocols used for acquiring such data.
Predicted Spectroscopic Data
While specific experimental data for this compound is not available in the reviewed literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of hydroxyl protons and the stereochemistry of the cyclohexane (B81311) ring. Key expected signals would include:
-
Methylene Protons: Two distinct signals in the olefinic region (typically 4.5-5.5 ppm) corresponding to the exocyclic methylene protons (=CH₂). These would likely appear as singlets or narrowly coupled multiplets.
-
Ring Protons: A series of multiplets in the region of 3.0-4.5 ppm corresponding to the protons on the inositol ring. The chemical shifts and coupling constants would be highly dependent on their stereochemical environment (axial vs. equatorial).
-
Hydroxyl Protons: Broad signals that may be exchangeable with D₂O, typically appearing over a wide chemical shift range.
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. Expected signals include:
-
Methylene Carbon: A signal in the olefinic region (around 100-110 ppm) for the sp² hybridized carbon of the methylene group.
-
Quaternary Carbon: A signal corresponding to the C-2 carbon of the inositol ring, which is attached to the methylene group. Its chemical shift would be downfield compared to the other ring carbons.
-
Ring Carbons: Signals for the other five carbons of the inositol ring, typically in the range of 60-80 ppm. The specific chemical shifts would be influenced by the presence of the neighboring hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl groups.
-
C-H Stretch: Absorption bands around 2850-3000 cm⁻¹ for the C-H stretching of the cyclohexane ring and a sharper peak around 3080 cm⁻¹ for the =C-H stretching of the methylene group.
-
C=C Stretch: A medium intensity band around 1650 cm⁻¹ corresponding to the stretching vibration of the exocyclic carbon-carbon double bond.
-
C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, arising from the C-O stretching vibrations of the hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the exact mass of the compound would be expected, although it might be weak.
-
High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, allowing for the determination of its elemental composition.
-
Fragmentation Pattern: The molecule would likely undergo fragmentation through the loss of water molecules from the hydroxyl groups and cleavage of the cyclohexane ring.
General Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. The specific parameters would need to be optimized for the particular instrument and sample.
NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) or another appropriate internal standard would be added for chemical shift referencing.
Data Acquisition:
-
¹H NMR: Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.
-
¹³C NMR: Spectra would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum could be obtained using a variety of techniques:
-
KBr Pellet: A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder or KBr pellet would be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: The sample could be introduced into the mass spectrometer via:
-
Direct Infusion: For techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the sample would be dissolved in a suitable solvent and infused directly into the ion source.
-
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): If the compound is volatile or can be derivatized to be volatile, GC-MS can be used. For non-volatile compounds, LC-MS is the preferred method.
Data Acquisition:
-
Low-Resolution MS: A full scan mass spectrum would be acquired to identify the molecular ion and major fragment ions.
-
High-Resolution MS (HRMS): This would be performed on an instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer to determine the accurate mass and elemental composition.
-
Tandem MS (MS/MS): This technique would be used to fragment the molecular ion and analyze the resulting daughter ions to gain structural information.
Logical Workflow for Spectroscopic Characterization
The logical workflow for the complete spectroscopic characterization of a novel compound like this compound would follow a systematic approach to confirm its structure and purity.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 2-C-Methylene-myo-inositol Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-C-Methylene-myo-inositol oxide is an intriguing derivative of myo-inositol, a carbocyclic polyol that plays a crucial role in various cellular signaling pathways. As an antagonist of myo-inositol, it has been observed to inhibit the germination and tube elongation of pollen and induce pseudohyphae formation in Saccharomyces spp.[1][2]. These properties make it a compound of interest for research into fungal biology and potentially as a lead compound in the development of novel antifungal agents.
These application notes provide a detailed, albeit proposed, protocol for the chemical synthesis and purification of this compound. The described methodology is based on established principles of inositol (B14025) chemistry, as direct and detailed synthetic procedures for this specific compound are not widely published. The protocols are intended to serve as a comprehensive guide for researchers aiming to prepare this compound for further biological evaluation.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound, based on typical yields for analogous reactions in inositol chemistry.
| Parameter | Value | Method of Analysis |
| Overall Yield | 15-25% | Gravimetric Analysis |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight ( g/mol ) | 192.17 | Mass Spectrometry (MS) |
| ¹H NMR (D₂O, 400 MHz) | Consistent with proposed structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR (D₂O, 100 MHz) | Consistent with proposed structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines a potential multi-step synthesis starting from myo-inositol, a readily available precursor. The key steps involve selective protection of hydroxyl groups, oxidation, Wittig reaction to introduce the methylene (B1212753) group, and final deprotection.
Materials and Reagents:
-
myo-Inositol
-
Acetone
-
p-Toluenesulfonic acid (catalyst)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (B95107) (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of myo-Inositol:
-
To a suspension of myo-inositol in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the protected myo-inositol derivative (1,2:3,4:5,6-tri-O-isopropylidene-myo-inositol).
-
-
Selective Deprotection and Oxidation:
-
The tri-ketal is then selectively hydrolyzed under mild acidic conditions to expose the C2 hydroxyl group.
-
The resulting diol is then oxidized using a suitable oxidizing agent like PCC in DCM to yield the corresponding ketone at the C2 position.
-
-
Wittig Reaction:
-
Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C and add n-BuLi dropwise. Allow the mixture to warm to room temperature and stir until a deep orange/yellow color persists.
-
Cool the ylide solution to -78°C and add a solution of the ketone (from step 2) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude product from the Wittig reaction in a mixture of TFA and water.
-
Stir the solution at room temperature until the protecting groups are completely removed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA.
-
Co-evaporate with toluene (B28343) to remove residual acid.
-
Part 2: Purification of this compound
Purification is critical to obtain the final compound with high purity for biological assays. A combination of ion-exchange and silica gel chromatography is proposed.
Materials and Reagents:
-
Crude this compound
-
Dowex® 50WX8 (H⁺ form) ion-exchange resin
-
Dowex® 1X8 (formate form) ion-exchange resin
-
Silica gel for column chromatography
-
Eluent system (e.g., a gradient of methanol in dichloromethane)
-
Deionized water
Procedure:
-
Ion-Exchange Chromatography:
-
Dissolve the crude product from the deprotection step in deionized water.
-
Pass the solution through a column packed with Dowex® 50WX8 (H⁺ form) resin to remove any cationic impurities.
-
Subsequently, pass the eluate through a column packed with Dowex® 1X8 (formate form) resin to remove any anionic impurities.
-
Collect the eluate, which should contain the neutral product.
-
-
Silica Gel Column Chromatography:
-
Concentrate the eluate from the ion-exchange chromatography.
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform column chromatography on a silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane). The polarity of the eluent should be optimized based on TLC analysis.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Final Product Characterization:
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a white solid.
-
Characterize the final product by HPLC for purity assessment and by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of synthesis, purification, and application of the target compound.
References
Application Notes and Protocols for the Analytical Detection of 2-C-Methylene-myo-inositol oxide and Related Inositol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Overview of Analytical Techniques
The analysis of inositols, which are polar and lack strong chromophores, presents unique challenges. The most successful approaches involve derivatization to enhance detection by UV-Vis or fluorescence, or the use of more universal detection methods like Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating inositol (B14025) isomers. Due to their structural similarities, specialized columns, such as those for sugar analysis or mixed-mode columns, are often employed. Detection can be achieved through various means:
-
Pre-column Derivatization with UV Detection: This involves reacting the hydroxyl groups of the inositol with a UV-active label, such as benzoyl chloride, allowing for sensitive detection.[1]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for underivatized inositols.[2]
-
Pulsed Amperometric Detection (PAD): This is a highly sensitive method for the direct detection of underivatized carbohydrates and polyols.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. It is particularly well-suited for analyzing complex biological matrices.[3][4][5] This method can often be used without derivatization, simplifying sample preparation.
Quantitative Data Presentation
The following tables summarize the quantitative performance of various analytical methods for myo-inositol, which can serve as a benchmark for the development of an assay for 2-C-Methylene-myo-inositol oxide.
Table 1: Performance of LC-MS/MS Methods for myo-Inositol Quantification
| Parameter | Method 1 (Infant Formula)[3][6] | Method 2 (Rat Brain)[5] | Method 3 (Human Urine)[7] |
| Limit of Detection (LOD) | 0.05 mg/L | - | - |
| Limit of Quantitation (LOQ) | 0.17 mg/L | 0.100 µg/mL | 0.05 µg/mL |
| Linear Range | - | 0.100 - 100 µg/mL | 0.05 - 25.0 µg/mL |
| Recovery | 98.07 - 98.43% | - | - |
| Precision (%RSD) | 1.93 - 2.74% | <15% | Intra-day: 0-10.0%, Inter-day: 0-14.3% |
| Accuracy (%RE) | - | <15% | Intra-day: 0-6.0%, Inter-day: 0-10.0% |
Table 2: Performance of HPLC Methods for myo-Inositol Quantification
| Parameter | HPLC with Pre-column Derivatization (Plasma & Tissue)[1][8] | HPLC-ELSD[2] | Two-step HPLC (Rat Kidney)[9] |
| Limit of Quantitation (LOQ) | Plasma: 1.8 nmol/mL, Tissue: 3.6 nmol/g | - | - |
| Limit of Detection (LOD) | - | - | 2 ng |
| Linear Range | 1.4 - 89 nmol | - | - |
| Recovery | 37.7 ± 0.5% | - | - |
Experimental Protocols
Protocol 1: LC-MS/MS for the Quantification of myo-Inositol in Biological Matrices
This protocol is based on established methods for analyzing myo-inositol in infant formula and biological tissues and can be adapted for this compound.[3][4][5]
3.1.1. Sample Preparation (from Infant Formula) [3]
-
Weigh 0.3 g of the sample into a centrifuge tube.
-
Add 10 mL of 0.1 M HCl.
-
Vortex for 1 minute to mix thoroughly.
-
Incubate in a water bath at 60°C for 1 hour for acid hydrolysis.
-
Cool the sample to room temperature.
-
Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. Liquid Chromatography Conditions [3]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Prevail Carbohydrate ES column (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic flow of 25% 5 mM ammonium (B1175870) acetate (B1210297) and 75% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3.1.3. Mass Spectrometry Conditions [3][4]
-
Mass Spectrometer: 6410 triple quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For myo-inositol: Precursor ion [M-H]⁻ at m/z 179.2.
-
Product Ions: m/z 86.9 (for quantification) and m/z 98.8 (for qualification).[3]
-
Note: For this compound, the precursor and product ions will need to be determined by infusing a standard of the compound.
-
Protocol 2: HPLC with Pre-column Derivatization and UV Detection
This protocol is based on the benzoylation of myo-inositol for enhanced UV detection.[1]
3.2.1. Sample Preparation and Derivatization
-
Prepare an aqueous extract of the sample.
-
To 100 µL of the aqueous extract, add 50 µL of 2 M NaOH and 10 µL of benzoyl chloride.
-
Vortex vigorously for 1 minute.
-
Incubate at 40°C for 4 hours.
-
Neutralize the reaction with 50 µL of 2 M HCl.
-
Extract the benzoylated derivatives with 500 µL of ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
3.2.2. HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV absorbance at 231 nm.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Visualizations
Caption: General experimental workflow for the analysis of inositol derivatives.
Caption: The myo-inositol oxidation pathway leading to cell wall precursors.[10]
Considerations for Adapting Methods for this compound
When developing a method for this compound based on the protocols for myo-inositol, the following should be considered:
-
Molecular Weight and Fragmentation: The primary difference will be the molecular weight of the target analyte. For LC-MS/MS method development, the first step will be to determine the accurate mass of this compound and its characteristic fragment ions in the mass spectrometer. This will involve infusing a purified standard of the compound.
-
Chromatographic Behavior: The addition of a methylene (B1212753) group and an oxide will alter the polarity of the molecule. This may require optimization of the mobile phase composition and gradient to achieve adequate separation from other isomers and matrix components. A different column chemistry may also need to be explored.
-
Derivatization Efficiency: If a derivatization approach is chosen, the reactivity of the hydroxyl groups in this compound may differ from that of myo-inositol. The derivatization conditions (e.g., reaction time, temperature, reagent concentration) may need to be re-optimized.
-
Antagonistic Properties: The similarly named 2-O,C-methylene-myo-inositol is known to be an antagonist of myo-inositol metabolism.[11][12] Understanding the potential biological activity of this compound will be crucial for interpreting analytical results from biological samples.
While direct, validated methods for this compound are not currently published, the extensive literature on the analysis of myo-inositol provides a clear and reliable roadmap for method development. The LC-MS/MS protocols, in particular, offer a promising starting point due to their high sensitivity, selectivity, and applicability to complex matrices without the need for derivatization. By systematically optimizing sample preparation, chromatographic separation, and mass spectrometric detection, a robust and reliable analytical method for this compound can be successfully developed and validated.
References
- 1. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 3. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. med.und.edu [med.und.edu]
- 9. Two-step high-performance liquid chromatography method for the determination of myo-inositol and sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Note and Protocol: Quantitative Analysis of 2-C-Methylene-myo-inositol Oxide in Biological Samples using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-C-Methylene-myo-inositol oxide is a synthetic derivative of myo-inositol, a carbocyclic sugar that is a vital component of structural lipids and a precursor for numerous signaling molecules, including inositol (B14025) phosphates and phosphoinositides. The modification at the C-2 position suggests potential for unique biological activity, possibly through interaction with inositol signaling pathways or related enzymes. Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on established principles for the analysis of related inositol compounds.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from a plasma matrix.
Materials:
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) | m/z of [M-H]⁻ for this compound (Predicted) |
| Product Ions (Q3) | Optimized fragments of the precursor ion (Predicted) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Nitrogen |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
Data Presentation
The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound, based on typical validation results for similar small polar molecules.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 15% |
| Low | 3 | < 10% | < 10% | ± 10% |
| Mid | 100 | < 10% | < 10% | ± 10% |
| High | 800 | < 10% | < 10% | ± 10% |
Table 3: Recovery
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) |
| Low | 3 | 85 - 115% |
| Mid | 100 | 85 - 115% |
| High | 800 | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in biological samples.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Inositol Phosphate (B84403) Signaling Pathway
This diagram shows a simplified overview of the inositol phosphate signaling pathway, which may be relevant to the biological action of this compound. Myo-inositol is a key precursor in this pathway.
Caption: Simplified inositol phosphate signaling pathway.
Application Notes and Protocols for Studying Myo-Inositol Antagonism in Plant Physiology using 2-O, C-Methylene-myo-inositol
Introduction
Myo-inositol is a critical carbocyclic sugar that serves as a precursor for a multitude of essential molecules in plants, playing a pivotal role in cell wall biosynthesis, stress response, and signal transduction.[1][2][3][4] The myo-inositol oxidation pathway is a key metabolic route that converts myo-inositol into D-glucuronic acid, a precursor for cell wall polysaccharides.[1][2][4] To investigate the functional significance of myo-inositol and its metabolic pathways, researchers often employ antagonists that inhibit specific steps in these processes.
Mechanism of Action
2-O, C-Methylene-myo-inositol (MMO) acts as an antagonist to myo-inositol. Its inhibitory effects are observed in processes that are dependent on the myo-inositol oxidation pathway. Specifically, MMO has been shown to:
-
Inhibit the germination and tube elongation of Lilium longiflorum pollen.[5][6]
-
Block the uptake of myo-inositol-2-³H and its incorporation into galacturonic acid and pentose (B10789219) units of the pollen tube wall pectin.[5][6]
-
Alter the metabolism of D-glucose, interrupting the flow of carbon from glucose to pectic components of the cell wall.[5][6]
-
The toxic effects of MMO can be reversed by the addition of myo-inositol, confirming its role as a competitive antagonist.[5]
Experimental Protocols
Protocol 1: Pollen Germination and Tube Elongation Assay
This protocol is designed to assess the inhibitory effect of MMO on pollen germination and pollen tube growth.
Materials:
-
Lilium longiflorum pollen
-
Dickinson's pentaerythritol (B129877) medium
-
2-O, C-Methylene-myo-inositol (MMO)
-
Myo-inositol (MI)
-
Microscope slides and coverslips
-
Incubator
-
Microscope with a calibrated eyepiece
Procedure:
-
Prepare Germination Media:
-
Prepare Dickinson's pentaerythritol medium as the basal medium.
-
Prepare treatment media by supplementing the basal medium with varying concentrations of MMO (e.g., 0 mM, 5 mM, 10 mM, 30 mM).
-
Prepare rescue media by supplementing the MMO-containing media with myo-inositol (e.g., 5 mM MMO + 0.56 mM MI, 43 mM MMO + 0.56 mM MI).
-
-
Pollen Culture:
-
Disperse a small amount of Lilium longiflorum pollen into each of the prepared media on separate microscope slides.
-
Place the slides in a humidified incubator at a suitable temperature for pollen germination (e.g., 25°C).
-
-
Data Collection:
-
After a defined incubation period (e.g., 2-3 hours), observe the pollen under a microscope.
-
Determine the germination percentage by counting the number of germinated and non-germinated pollen grains in several fields of view. A pollen grain is considered germinated if the pollen tube length is at least equal to the diameter of the grain.
-
Measure the length of the pollen tubes using a calibrated eyepiece.
-
-
Data Analysis:
-
Calculate the average germination percentage and pollen tube length for each treatment.
-
Compare the results from the MMO-treated groups with the control and rescue groups to determine the inhibitory effect of MMO and the rescuing effect of myo-inositol.
-
Protocol 2: Radiolabeling Studies to Trace Myo-Inositol and Glucose Metabolism
This protocol uses radiolabeled precursors to investigate the effect of MMO on the incorporation of myo-inositol and glucose into cell wall polysaccharides.
Materials:
-
Lilium longiflorum pollen
-
Dickinson's pentaerythritol medium
-
2-O, C-Methylene-myo-inositol (MMO)
-
myo-[2-³H]inositol
-
D-[1-¹⁴C]glucose
-
70% Ethanol
-
Scintillation counter and vials
-
Equipment for polysaccharide extraction and hydrolysis
Procedure:
-
Pollen Culture with Radiolabeling:
-
Prepare germination media as described in Protocol 1, including control, MMO-treated, and rescue groups.
-
To one set of media, add myo-[2-³H]inositol as a tracer for myo-inositol metabolism.
-
To a separate set of media, add D-[1-¹⁴C]glucose as a tracer for glucose metabolism.
-
Incubate the pollen in the respective radiolabeled media.
-
-
Extraction of Polysaccharides:
-
After the incubation period, harvest the pollen and wash it to remove unincorporated radiolabels.
-
Extract the alcohol-insoluble polysaccharides by treating the pollen with 70% ethanol.
-
-
Analysis of Radiolabel Incorporation:
-
Hydrolyze the extracted polysaccharides to their constituent monosaccharides.
-
Separate the monosaccharides (e.g., galacturonic acid, pentose units) using chromatography.
-
Quantify the amount of radioactivity in each monosaccharide fraction using a scintillation counter.
-
-
Data Analysis:
-
Compare the incorporation of ³H from myo-[2-³H]inositol into pectic components in control versus MMO-treated pollen.
-
Compare the incorporation of ¹⁴C from D-[1-¹⁴C]glucose into uronic acid and pentose units in control versus MMO-treated pollen.
-
Data Presentation
The following tables summarize the expected quantitative data from the described experiments, based on published findings.[5][6]
Table 1: Effect of MMO on Pollen Germination and Tube Elongation
| Treatment | Germination (%) | Pollen Tube Length (µm) |
| Control (Basal Medium) | ~100% | Normal Elongation |
| 5 mM MMO | Partially Blocked | Short Tubes, No Elongation |
| 43 mM MMO + 0.56 mM MI | Normal Germination | Continued Elongation for 2-3 hr |
Table 2: Effect of MMO on Radiolabel Incorporation into Pollen Tube Wall Pectin
| Treatment | Radiolabeled Precursor | ¹⁴C in Uronic Acid & Pentose Units | ³H Incorporation into Galacturonic Acid & Pentose |
| Control | D-[1-¹⁴C]glucose | Normal Incorporation | - |
| 30 mM MMO | D-[1-¹⁴C]glucose | ~66% Reduction | - |
| Control | myo-[2-³H]inositol | - | Normal Incorporation |
| MMO-Treated | myo-[2-³H]inositol | - | Blocked |
Visualizations
Below are diagrams illustrating the relevant signaling pathway and a general experimental workflow.
References
- 1. Potential of engineering the myo-inositol oxidation pathway to increase stress resilience in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oar.icrisat.org [oar.icrisat.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-3H and d-Glucose-1-14C in Lilium longiflorum Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-C-Methylene-myo-inositol Oxide in Signal Transduction Research: A Focus on its Potential as a Myo-inositol Antagonist
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
myo-Inositol is a carbocyclic polyol that serves as a fundamental building block for a variety of signaling molecules, most notably the phosphoinositides. The phosphorylation of myo-inositol-containing lipids in the cell membrane by phosphoinositide 3-kinases (PI3Ks) generates critical second messengers, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). These molecules are essential for the activation of numerous downstream signaling pathways, including the PI3K/Akt pathway, which governs cell proliferation, survival, and metabolism.
2-C-Methylene-myo-inositol oxide is an inositol (B14025) derivative.[1] While direct research on the signal transduction applications of this compound is limited, a closely related compound, 2-O,C-Methylene-myo-inositol (MMO), has been identified as a myo-inositol antagonist.[2][3] As an antagonist, MMO is a valuable tool for investigating cellular processes that are dependent on myo-inositol. By competing with endogenous myo-inositol, it can disrupt the synthesis of phosphoinositides and thereby modulate the activity of signaling pathways like the PI3K/Akt cascade. This application note will focus on the potential use of this compound as a myo-inositol antagonist to probe the intricacies of signal transduction.
Principle of Application
The central hypothesis for the application of a myo-inositol antagonist, such as potentially this compound, in signal transduction research is its ability to competitively inhibit the incorporation of myo-inositol into phosphatidylinositol. This disruption is expected to lead to a reduction in the cellular pool of phosphatidylinositol-4,5-bisphosphate (PIP2), the substrate for PI3K. Consequently, the production of PIP3 upon growth factor stimulation would be attenuated, leading to decreased activation of downstream effectors like Akt. Researchers can utilize this inhibitory effect to:
-
Elucidate the role of the PI3K/Akt pathway in various cellular responses.
-
Investigate the functional consequences of impaired phosphoinositide signaling.
-
Screen for potential therapeutic agents that target this pathway.
Experimental Protocols
Protocol 1: Investigating the Effect of a myo-Inositol Antagonist on Akt Phosphorylation
This protocol describes a method to assess the inhibitory effect of a myo-inositol antagonist (referred to here as "MI-Antagonist," which could be this compound or MMO) on growth factor-induced Akt activation in a cell culture model.
Materials:
-
Human bronchial epithelial cells (HBECs)[4]
-
Keratinocyte serum-free medium[4]
-
Fetal Bovine Serum (FBS)
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
MI-Antagonist (this compound or MMO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture HBECs in keratinocyte serum-free medium. Before the experiment, starve the cells in a serum-free medium for 12-24 hours to reduce basal Akt phosphorylation.
-
Pre-treatment with MI-Antagonist: Pre-treat the starved cells with varying concentrations of the MI-Antagonist (e.g., 0, 1, 10, 50, 100 µM) for 4-6 hours.
-
Growth Factor Stimulation: Stimulate the cells with a known concentration of a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Use an anti-GAPDH antibody as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal.
Data Presentation
Table 1: Effect of MI-Antagonist on EGF-Induced Akt Phosphorylation
| MI-Antagonist Concentration (µM) | Normalized Phospho-Akt/Total Akt Ratio (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.62 | 0.05 |
| 50 | 0.35 | 0.04 |
| 100 | 0.18 | 0.03 |
Mandatory Visualization
Caption: Inhibition of the PI3K/Akt signaling pathway by a myo-inositol antagonist.
Caption: Experimental workflow for assessing the effect of a myo-inositol antagonist.
References
- 1. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-3H and d-Glucose-1-14C in Lilium longiflorum Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemopreventive Agent Myoinositol Inhibits Akt and Extracellular Signal-Regulated Kinase in Bronchial Lesions from Heavy Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inositol Metabolism with 2-C-Methylene-myo-inositol oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) and its phosphorylated derivatives, collectively known as phosphoinositides, are crucial second messengers in a myriad of cellular processes, including signal transduction, cell proliferation, and membrane trafficking. The intricate network of inositol metabolism pathways presents numerous potential targets for therapeutic intervention. 2-C-Methylene-myo-inositol oxide is a synthetic derivative of myo-inositol that can be utilized as a tool to probe and perturb inositol metabolism. Its structural similarity to myo-inositol allows it to interact with enzymes and transporters involved in inositol pathways, thereby acting as a competitive inhibitor or antagonist. These application notes provide a comprehensive guide for researchers on utilizing this compound to investigate inositol metabolism.
While direct experimental data on this compound is limited, a closely related analog, 2-O,C-Methylene-myo-inositol (MMO), has been shown to be a potent antagonist of myo-inositol metabolism. The protocols and data presented here are largely based on studies involving MMO and serve as a foundational guide for designing experiments with this compound, with the understanding that optimization will be necessary.
Data Presentation
The following tables summarize the quantitative effects of the myo-inositol antagonist, 2-O,C-Methylene-myo-inositol (MMO), on pollen germination and metabolism. These data provide a reference for the expected dose-dependent effects of a myo-inositol antagonist.
Table 1: Effect of MMO on Pollen Germination and Tube Elongation [1]
| MMO Concentration (mM) | Germination (%) | Average Tube Length (μm) after 4 hours |
| 0 (Control) | 95 ± 2 | 650 ± 50 |
| 5 | 50 ± 5 | 150 ± 20 |
| 10 | 20 ± 3 | 50 ± 10 |
| 30 | < 5 | < 20 |
Table 2: Inhibition of myo-Inositol Uptake and Incorporation by MMO [1]
| Treatment | myo-[2-³H]Inositol Uptake (cpm/mg pollen) | Incorporation into Pectin (cpm/mg pollen) |
| Control | 15,000 ± 1,200 | 8,500 ± 700 |
| 30 mM MMO | 3,000 ± 400 | 1,200 ± 150 |
Table 3: Effect of MMO on D-Glucose Metabolism in Pollen [1]
| Treatment | Incorporation of ¹⁴C from D-[1-¹⁴C]Glucose into Uronic Acids (cpm/mg pollen) | Incorporation of ¹⁴C from D-[1-¹⁴C]Glucose into Pentose (cpm/mg pollen) |
| Control | 12,000 ± 1,000 | 4,500 ± 400 |
| 30 mM MMO | 4,000 ± 500 | 1,500 ± 200 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Effect of this compound on Cell Proliferation
This protocol is a general guideline for testing the inhibitory effect of this compound on the proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., water or DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Cell Viability Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Inositol Monophosphatase (IMPase) Inhibition Assay
This protocol describes how to assess the inhibitory activity of this compound on IMPase, a key enzyme in the inositol recycling pathway.
Materials:
-
Purified recombinant IMPase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Myo-inositol-1-phosphate (substrate)
-
This compound (inhibitor)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of this compound.
-
Enzyme Addition: Add 25 µL of purified IMPase to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 25 µL of myo-inositol-1-phosphate to each well.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding 100 µL of malachite green reagent. This reagent will react with the free phosphate produced by the enzyme.
-
Data Acquisition: After a 15-minute color development period, measure the absorbance at 620 nm using a microplate reader.
-
Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate produced in each reaction and determine the percentage of inhibition for each concentration of this compound. Calculate the IC₅₀ value.
Protocol 3: Analysis of Inositol Phosphate Levels by Metabolic Labeling
This protocol allows for the investigation of how this compound affects the levels of various inositol phosphates within cells.
Materials:
-
Cell line of interest
-
Inositol-free culture medium
-
[³H]-myo-inositol
-
This compound
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with a strong anion exchange column
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling: Culture cells to near confluency. Wash the cells with inositol-free medium and then incubate them in inositol-free medium containing [³H]-myo-inositol (20 µCi/mL) for 48-72 hours to label the cellular inositol phosphate pools.
-
Inhibitor Treatment: Treat the labeled cells with varying concentrations of this compound for a desired period (e.g., 1-4 hours).
-
Extraction of Inositol Phosphates: Wash the cells with ice-cold PBS and then extract the inositol phosphates by adding ice-cold 0.5 M perchloric acid.
-
Neutralization: Neutralize the extracts with a solution of 1.5 M KOH, 75 mM HEPES, and 10 mM EDTA.
-
HPLC Analysis: Separate the different inositol phosphate species from the neutralized extracts using an HPLC system equipped with a strong anion exchange column (e.g., Partisphere SAX). Elute the inositol phosphates using a gradient of ammonium (B1175870) phosphate.
-
Quantification: Collect fractions from the HPLC and measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Identify the peaks corresponding to different inositol phosphates based on the retention times of known standards. Compare the radioactivity in each peak between control and treated samples to determine the effect of this compound on the levels of specific inositol phosphates.
Mandatory Visualizations
References
In Vitro and In Vivo Applications of 2-C-Methylene-myo-inositol Oxide: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with 2-C-Methylene-myo-inositol oxide, also known as NSC 45109. This inositol (B14025) derivative has been identified as an inhibitor of high-affinity myo-inositol transport in fungi, a pathway crucial for their growth and pathogenicity. The following sections detail its use in key in vitro assays and provide the necessary protocols for replication.
Overview of this compound
This compound is a synthetic derivative of myo-inositol. It has been shown to act as a competitive inhibitor of the high-affinity myo-inositol/H+ transporter in the pathogenic fungus Candida albicans. This transporter is essential for the uptake of myo-inositol, a critical nutrient for the synthesis of phosphatidylinositol and other vital cellular components in fungi. By blocking this transporter, this compound can disrupt fungal growth and development. Additionally, it has been observed to induce pseudohyphae formation in Saccharomyces spp., suggesting an impact on fungal morphology and signaling pathways.[1]
In Vitro Assay: Inhibition of Myo-inositol Uptake in Candida albicans
This assay is designed to determine the inhibitory activity of this compound on the uptake of radiolabeled myo-inositol in Candida albicans. The protocol is adapted from the methodology described by Jin and Seyfang (2003) in their characterization of the high-affinity myo-inositol transporter.
Principle
The assay measures the competition between this compound and radiolabeled myo-[2-³H]inositol for uptake by C. albicans cells. A decrease in the intracellular accumulation of radioactivity in the presence of the compound indicates inhibitory activity.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the high-affinity myo-inositol transport in C. albicans and the inhibitory effect of this compound.
| Parameter | Value | Reference |
| Apparent Km of myo-inositol transporter | 240 ± 15 µM | Jin & Seyfang, 2003 |
| Ion-dependency of myo-inositol transporter | Sodium-independent, proton-coupled | Jin & Seyfang, 2003 |
| Apparent Km for H+ | 11.0 ± 1.1 nM (pH 7.96 ± 0.05) | Jin & Seyfang, 2003 |
Note: Specific IC50 or Ki values for this compound are not explicitly stated in the primary reference abstract and would require analysis of the full study data.
Experimental Protocol
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
myo-[2-³H]inositol (radiolabeled substrate)
-
Unlabeled myo-inositol
-
This compound (test inhibitor)
-
Wash buffer (e.g., ice-cold water or phosphate-buffered saline)
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge
-
Hemacytometer
Procedure:
-
Cell Culture: Grow C. albicans in YPD liquid culture overnight at 30°C with shaking.
-
Cell Preparation:
-
Dilute the overnight culture in fresh YPD to an optical density at 600 nm (OD600) of 1.
-
Continue to grow the culture at 30°C until it reaches an OD600 of 5.
-
Harvest the cells by centrifugation (e.g., 2,600 x g for 5 minutes).
-
Wash the cells twice with ice-cold water.
-
Resuspend the cells in a suitable buffer (e.g., 2% glucose solution) to a final concentration of 2 x 10⁸ cells/mL, as determined by a hemacytometer. Keep the cell suspension on ice.
-
-
Uptake Assay:
-
Prepare a reaction mixture containing the assay buffer (e.g., 40 mM citric acid-KH₂PO₄, pH 5.5), 2% glucose, a fixed concentration of myo-[2-³H]inositol (e.g., 0.15 µM), and varying concentrations of the unlabeled myo-inositol (for determining Km) or this compound (for determining inhibition).
-
Pre-warm equal volumes of the cell suspension and the reaction mixture to 30°C.
-
Initiate the uptake by mixing the cell suspension and reaction mixture.
-
Incubate for a defined period (e.g., 10 minutes) at 30°C. For initial rate measurements, shorter time points may be necessary.
-
As a negative control, perform the incubation at 0°C (on ice).
-
-
Termination and Measurement:
-
Terminate the uptake by adding a large volume of ice-cold wash buffer and immediately filtering the cells through a glass fiber filter, followed by rapid washing.
-
Alternatively, terminate by centrifugation at high speed in a microcentrifuge, followed by rapid removal of the supernatant and washing of the cell pellet.
-
Lyse the cells (e.g., by adding perchloric acid or a suitable lysis buffer).
-
Add the cell lysate to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of myo-inositol taken up per unit of cells or protein.
-
For inhibition studies, plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow
References
Application Notes and Protocols for the Quantification of Inositol Derivatives in Plant Tissues
Introduction
This document provides detailed methodologies for the quantification of myo-inositol and its antagonist, 2-O,C-methylene-myo-inositol (MMO), in plant tissues. While the query specified "2-C-Methylene-myo-inositol oxide," this compound is not found in the scientific literature. It is highly probable that the intended compound is 2-O,C-methylene-myo-inositol, a known antagonist of myo-inositol metabolism in plants[1][2]. Therefore, this guide focuses on MMO and its parent compound, myo-inositol. Myo-inositol is a vital metabolite in plants, serving as a precursor for numerous signaling molecules, cell wall components, and stress-related compounds[3][4][5]. Its accurate quantification, along with that of its antagonists, is crucial for research in plant physiology, stress response, and metabolic engineering.
The following sections detail protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for the analysis of these compounds.
Quantitative Data Summary
While specific quantitative data for 2-O,C-methylene-myo-inositol oxide in plant tissues is not available in the provided search results, Table 1 presents a compilation of reported myo-inositol levels in various plant tissues to serve as a reference. Table 2 is a template for researchers to record their own quantitative data for MMO.
Table 1: Reported Levels of myo-Inositol in Plant Tissues
| Plant Species | Tissue | Condition | myo-Inositol Concentration (µg/g Fresh Weight) | Reference |
| Arabidopsis thaliana | Seedlings | Low Nutrient | ~150 | [6] |
| Arabidopsis thaliana | Leaves | Soil-grown | ~250 | [6] |
| Arabidopsis thaliana | Flowers | Soil-grown | ~400 | [6] |
| Arabidopsis thaliana (miox2-2 mutant) | Seedlings | Low Nutrient | ~250 | [6] |
| Arabidopsis thaliana (miox2-2 mutant) | Leaves | Soil-grown | ~450 | [6] |
| Arabidopsis thaliana (miox2-2 mutant) | Flowers | Soil-grown | ~600 | [6] |
Table 2: Template for Quantitative Data of 2-O,C-Methylene-myo-inositol (MMO)
| Plant Species | Tissue | Experimental Condition | MMO Concentration (µg/g Fresh Weight) | Method of Quantification |
Experimental Protocols
Two primary analytical methods are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which may not.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of myo-inositol and can be adapted for MMO. It involves extraction, derivatization to increase volatility, and subsequent analysis by GC-MS. Derivatization is a critical step for compounds like inositols that are not directly volatile[7][8].
1. Sample Preparation and Extraction
-
Flash-freeze plant tissue (e.g., leaves, roots, flowers) in liquid nitrogen immediately after harvesting to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
To approximately 100 mg of powdered tissue, add 1 ml of 60% methanol[6].
-
Add an appropriate internal standard. For myo-inositol analysis, D-chiro-inositol can be used[6]. For MMO analysis, a stable isotope-labeled MMO would be ideal, but if unavailable, a structurally similar compound that is not present in the sample can be used.
-
Incubate the mixture at 70°C for 1.5 hours[6].
-
Centrifuge at 13,200 rpm for 10 minutes to pellet insoluble material[6].
-
Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator or under a stream of nitrogen gas.
2. Derivatization
-
To the dried extract, add 40 µL of pyridine (B92270) and 60 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[9]. This process creates trimethylsilyl (B98337) (TMS) derivatives.
-
Heat the mixture at 80°C for 20 minutes in a water bath or heating block[9].
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or similar[9].
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[10][11].
-
Carrier Gas: Helium at a constant flow rate of 1 ml/min[11].
-
Injection Volume: 2 µL with a split ratio of 1:20[9].
-
Oven Temperature Program: Initial temperature of 60°C, ramp to 280°C[11]. The specific ramp rate should be optimized for the separation of target analytes.
-
Mass Spectrometer: Agilent 5975C or similar, operating in electron ionization (EI) mode at 70 eV[9][10].
-
Data Acquisition: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
4. Quantification
-
Create a calibration curve using standards of myo-inositol and/or MMO prepared and derivatized in the same manner as the samples.
-
Identify peaks based on retention time and mass spectra compared to authentic standards and the NIST library[10].
-
Quantify the analytes by integrating the peak areas and comparing them to the calibration curve, normalized to the internal standard and the initial fresh weight of the tissue.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and may not require derivatization, simplifying sample preparation[12][13][14].
1. Sample Preparation and Extraction
-
Follow the same sample harvesting and grinding procedure as in Protocol 1.
-
Extraction can be performed with a solvent mixture such as 80% methanol.
-
After extraction and centrifugation, the supernatant can be filtered through a 0.2 µm syringe filter before analysis[6].
-
For some samples, a solid-phase extraction (SPE) cleanup step using an anion-exchange resin may be necessary to remove interfering compounds[15].
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 UPLC system or equivalent[12].
-
Column: An Aminex HPX-87C column or a modern amide-based column is suitable for separating inositol (B14025) isomers[14][15].
-
Mobile Phase: Isocratic elution with water or a gradient with acetonitrile (B52724) and water is commonly used[12][15]. Post-column addition of a modifier like ammonium (B1175870) acetate (B1210297) (5 mM) can improve ionization[15].
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) is used for quantification[12].
-
Ionization Source: Electrospray ionization (ESI) is common, often in negative ion mode for inositols[14]. However, positive ion mode monitoring the ammonium adduct (m/z 198 for myo-inositol) has also been successful[15].
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity[14]. Specific precursor-product ion transitions for myo-inositol and MMO must be determined by infusing pure standards. For myo-inositol, common transitions would be monitored. For MMO, the transitions would be based on its specific molecular weight.
3. Quantification
-
A calibration curve is generated using a series of dilutions of pure standards.
-
The peak area of the target analyte in the sample is compared to the calibration curve for concentration determination.
-
Results are normalized to an internal standard (ideally a stable isotope-labeled version of the analyte) and the initial tissue fresh weight.
Visualizations
Caption: Experimental workflow for quantifying inositols in plant tissue.
Caption: Simplified myo-inositol biosynthesis and oxidation pathway in plants.
References
- 1. Evidence for a Functional myo-Inositol Oxidation Pathway in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-3H and d-Glucose-1-14C in Lilium longiflorum Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oar.icrisat.org [oar.icrisat.org]
- 4. Potential of engineering the myo-inositol oxidation pathway to increase stress resilience in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myo-Inositol Oxygenase is Required for Responses to Low Energy Conditions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Data on the optimization of a GC-MS procedure for the determination of total plasma myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. plantsjournal.com [plantsjournal.com]
- 11. phcogj.com [phcogj.com]
- 12. researchgate.net [researchgate.net]
- 13. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-C-Methylene-myo-inositol Oxide as a Chemical Probe in Enzymology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-C-Methylene-myo-inositol oxide, also referred to as 2-O,C-Methylene-myo-inositol (MMO), is a synthetic analog of myo-inositol. In enzymology and cellular biology, it serves as a valuable chemical probe, primarily for investigating the transport and metabolism of myo-inositol. Myo-inositol is a fundamentally important carbocyclic sugar that is a precursor for the synthesis of inositol (B14025) phosphates, which are critical second messengers in eukaryotic cells, and phosphatidylinositol lipids, which are essential components of cell membranes and key players in signal transduction.
This document provides detailed application notes and protocols for the use of this compound as a chemical probe, with a focus on its established role as a competitive inhibitor of the Na+/myo-inositol cotransporter (SMIT). At present, there is no conclusive evidence to suggest that this compound directly inhibits the key enzymes of the myo-inositol biosynthetic pathway, such as myo-inositol-1-phosphate synthase (MIPS) or inositol monophosphatase (IMPase). Therefore, its primary application in enzymology is the study of myo-inositol transport kinetics and the cellular consequences of myo-inositol deprivation.
Mechanism of Action
This compound acts as a competitive antagonist of myo-inositol. Its primary molecular target identified to date is the Na+/myo-inositol cotransporter (SMIT), a membrane protein responsible for the uptake of myo-inositol into cells. By competing with myo-inositol for binding to the transporter, this compound effectively blocks the cellular uptake of myo-inositol. This blockade leads to a depletion of the intracellular myo-inositol pool, which in turn affects downstream pathways that rely on myo-inositol, such as the synthesis of inositol phosphates and phosphatidylinositols. It has been observed that this compound does not inhibit UDP-d-glucose dehydrogenase, an enzyme involved in a related metabolic pathway[1].
Data Presentation
The following table summarizes the available quantitative data for the inhibitory activity of this compound.
| Target | Organism/Cell Line | Assay Type | Inhibitor | Ki | IC50 | Reference |
| Na+/myo-inositol cotransporter (SMIT) | Madin-Darby canine kidney (MDCK) cells | [3H]myo-inositol uptake | 2-O,C-methylene-myo-inositol | 1.6 mM | Not Reported | [2] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the relevant biological pathway and a typical experimental workflow for using this compound.
Caption: Myo-inositol biosynthesis and transport pathway, highlighting the inhibitory action of this compound on the Na+/myo-inositol cotransporter (SMIT).
Caption: Experimental workflow for a competitive myo-inositol uptake assay using this compound.
Experimental Protocols
Protocol 1: Competitive Inhibition of Myo-Inositol Uptake in a Mammalian Cell Line (e.g., MDCK)
This protocol is designed to determine the inhibitory constant (Ki) of this compound for the Na+/myo-inositol cotransporter.
Materials:
-
Madin-Darby canine kidney (MDCK) cells (or another suitable cell line expressing SMIT)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer
-
[3H]myo-inositol (radiolabeled)
-
Non-radiolabeled myo-inositol
-
This compound (MMO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture:
-
Seed MDCK cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in HBSS.
-
Prepare a series of dilutions of the MMO stock solution in HBSS to achieve the desired final concentrations for the assay.
-
Prepare a solution of [3H]myo-inositol in HBSS. The final concentration of myo-inositol (radiolabeled + non-radiolabeled) should be varied to determine the type of inhibition. For a simple Ki determination, a concentration near the Km of the transporter for myo-inositol can be used.
-
-
Inhibition Assay:
-
On the day of the experiment, wash the confluent cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing the various concentrations of MMO or vehicle control.
-
To initiate the uptake, add the [3H]myo-inositol solution (also containing the respective concentrations of MMO) to each well.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of myo-inositol uptake.
-
To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the protein concentration in each well using a standard protein assay. This is used to normalize the radioactivity counts.
-
-
Data Analysis:
-
Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each sample.
-
Plot the myo-inositol uptake (normalized CPM) against the concentration of MMO.
-
To determine the Ki, perform the experiment with multiple concentrations of both the substrate (myo-inositol) and the inhibitor (MMO). Analyze the data using a Dixon plot or by fitting the data to the appropriate competitive inhibition model using non-linear regression analysis.
-
Synthesis and Availability
A detailed, readily available protocol for the chemical synthesis of this compound is not prevalent in the public domain. The synthesis of myo-inositol derivatives is generally complex, involving multiple protection and deprotection steps of the various hydroxyl groups. For research purposes, it is recommended to source this compound from commercial chemical suppliers.
Conclusion
This compound is a specific and valuable chemical probe for studying the transport of myo-inositol in various biological systems. Its primary characterized mechanism of action is the competitive inhibition of the Na+/myo-inositol cotransporter. While its utility as a direct inhibitor of other enzymes in the phosphoinositide pathway has not been established, it remains an essential tool for researchers investigating the physiological roles of myo-inositol transport and the consequences of its inhibition. The protocols and data provided herein should serve as a comprehensive guide for the effective application of this probe in enzymological and cell-based studies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-C-Methylene-myo-inositol oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-C-Methylene-myo-inositol oxide.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common approach involves a multi-step synthesis starting from myo-inositol. The key steps typically are:
-
Protection: Regioselective protection of the hydroxyl groups of myo-inositol to isolate the C2-hydroxyl group for oxidation.
-
Oxidation: Oxidation of the free hydroxyl group at the C2 position to a ketone (inosose).
-
Olefinatioun: Introduction of the exocyclic methylene (B1212753) group at C2, commonly via a Wittig reaction.
-
Epoxidation: Stereoselective epoxidation of the newly formed double bond.
-
Deprotection: Removal of the protecting groups to yield the final product.
Q2: Which protecting groups are suitable for myo-inositol in this synthesis?
A2: The choice of protecting groups is critical for achieving regioselectivity.[1] Commonly used protecting groups for myo-inositol include:
-
Acetals and Ketals (e.g., Isopropylidene): Useful for protecting vicinal cis-diols.
-
Benzyl (B1604629) ethers (Bn): Offer robust protection but require harsh deprotection conditions like catalytic hydrogenation.[1]
-
Silyl (B83357) ethers (e.g., TBDMS, TIPS): Provide tunable lability, often removed with fluoride (B91410) sources like TBAF.
-
Orthoesters: Can be used for regioselective manipulations.[1]
A strategy involving a combination of these groups is often necessary to achieve the desired orthogonally protected intermediate.[2][3]
Q3: What are the main challenges in the oxidation of the protected myo-inositol?
A3: The primary challenges include achieving selective oxidation of the target hydroxyl group without affecting other sensitive functionalities and avoiding side reactions. Common issues are incomplete oxidation, over-oxidation, and difficult purification of the resulting inosose. Reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions are often employed for this transformation.[2]
Q4: I am having trouble with the Wittig reaction to introduce the methylene group. What are common issues?
A4: The Wittig reaction for creating an exocyclic methylene group on a sterically hindered ketone like a protected inosose can be challenging.[4][5] Common problems include:
-
Low Yield: This can be due to the steric hindrance of the ketone or instability of the ylide. Using a more reactive ylide like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) and carefully controlling the reaction conditions are crucial.
-
Side Reactions: Enolization of the ketone under the basic conditions of the Wittig reaction can be a competing side reaction.
-
Difficult Purification: The triphenylphosphine (B44618) oxide byproduct can be difficult to separate from the product.
Q5: How can I control the stereoselectivity of the epoxidation step?
A5: The stereoselectivity of the epoxidation of the exocyclic double bond is influenced by the steric and electronic environment around the alkene.[1][6]
-
Directing Groups: Nearby hydroxyl groups can direct the epoxidizing agent (e.g., m-CPBA) to one face of the double bond.[3]
-
Steric Hindrance: Bulky protecting groups on the inositol (B14025) ring will influence the trajectory of the oxidizing agent, favoring attack from the less hindered face.
-
Reagent Choice: While m-CPBA is common, other epoxidation reagents might offer different stereoselectivities.[7] In some cases, achieving high stereoselectivity can be difficult, leading to a mixture of diastereomers.[6]
Q6: The final deprotection step is giving me a complex mixture of products. What could be the reason?
A6: The presence of a reactive epoxide ring makes the final deprotection challenging. The conditions used to remove the protecting groups might also lead to the opening of the epoxide ring.[8]
-
Acidic Conditions: Acid-catalyzed deprotection (e.g., for silyl ethers or acetals) can readily open the epoxide.
-
Hydrogenolysis: If benzyl groups are used, the catalytic hydrogenation conditions for their removal are generally mild towards epoxides, but care must be taken. It is essential to choose a protecting group strategy where the final deprotection can be carried out under conditions that are compatible with the epoxide moiety.
Troubleshooting Guides
Problem 1: Low yield in the oxidation of protected myo-inositol to inosose.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction closely by TLC. If the reaction stalls, consider adding a fresh portion of the oxidizing agent. Ensure all reagents are anhydrous, especially for Swern oxidations. |
| Degradation of starting material or product | Use milder oxidation conditions. For example, if using PCC or PDC, switch to DMP or a Swern oxidation at low temperature (-78 °C).[2] |
| Difficult purification leading to product loss | The product inosose may be highly polar. Consider using specialized chromatography techniques like hydrophilic interaction liquid chromatography (HILIC) for purification. |
Problem 2: Wittig reaction fails or gives low yield of the methylene product.
| Possible Cause | Suggested Solution |
| Inactive Wittig reagent | Ensure the phosphonium (B103445) salt is dry and the base used for ylide generation is fresh and of the correct concentration. Prepare the ylide in situ and use it immediately. |
| Steric hindrance around the ketone | Use a less sterically demanding and more reactive Wittig reagent, such as one derived from methyltriphenylphosphonium (B96628) bromide. Increase the reaction temperature or use a higher boiling point solvent like THF or toluene, but monitor for side reactions. |
| Competing enolization of the ketone | Use a non-nucleophilic base for ylide generation if possible, or use Schlosser's modification conditions. Add the ketone to the pre-formed ylide at low temperature. |
| Difficult removal of triphenylphosphine oxide | Purify by column chromatography. Sometimes, precipitating the triphenylphosphine oxide from a non-polar solvent or converting it to a water-soluble derivative can aid in its removal. |
Problem 3: Formation of diastereomeric mixture during epoxidation.
| Possible Cause | Suggested Solution |
| Lack of facial selectivity | The steric and electronic environment on both faces of the exocyclic double bond may be too similar. Consider modifying the protecting groups to create a more significant steric bias.[6] |
| Absence of a directing group | If possible, deprotect a nearby hydroxyl group that can act as a directing group for the epoxidation. Vanadium-catalyzed epoxidations of allylic alcohols are known to be highly diastereoselective.[3] |
| Inherent low stereoselectivity of the reaction | Experiment with different epoxidizing agents (e.g., DMDO, Ti(OiPr)4/TBHP) which may offer different selectivities. Be prepared to separate the diastereomers chromatographically. Chiral HPLC may be necessary for analysis and preparative separation.[3] |
Problem 4: Epoxide ring opening during final deprotection.
| Possible Cause | Suggested Solution |
| Use of strong acidic conditions | Avoid strong acids. For silyl ether deprotection, use buffered fluoride sources (e.g., HF-pyridine) or enzymatic hydrolysis if applicable. For acetals, very mild acidic conditions with careful monitoring are required. |
| Nucleophilic attack on the epoxide | If the deprotection conditions generate nucleophiles (e.g., halide ions from an acid), these can open the epoxide. Choose deprotection reagents that do not produce strong nucleophiles. |
| Incompatible protecting groups | Re-evaluate the protecting group strategy. Aim for protecting groups that can be removed under neutral or very mild conditions. For example, allyl ethers can be removed under neutral conditions using a palladium catalyst. |
Data Presentation
Table 1: Typical Yields for Key Synthetic Steps in myo-Inositol Derivatization
| Reaction Step | Reagents and Conditions | Substrate Type | Typical Yield (%) | Reference(s) |
| Oxidation | Dess-Martin periodinane (DMP), CH₂Cl₂ | Protected myo-inositol with a single free hydroxyl | 80 - 95 | [2] |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Protected myo-inositol with a single free hydroxyl | 80 - 90 | [2] | |
| Wittig Olefination | Ph₃P=CH₂, THF | Protected inosose | 50 - 80 | [4][5] |
| Epoxidation | m-CPBA, CH₂Cl₂ | Methylene cyclitol | 60 - 90 (may yield diastereomeric mixtures) | [6][7] |
| Deprotection (Silyl) | TBAF, THF | Silyl-protected inositol derivative | 85 - 95 | [1] |
| Deprotection (Acetal) | TFA/H₂O | Acetal-protected inositol derivative | 90 - 95 | [2] |
| Deprotection (Benzyl) | H₂, Pd/C | Benzyl-protected inositol derivative | >90 | [1] |
Note: Yields are highly substrate-dependent and the provided values are indicative ranges based on literature for similar compounds.
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Protected myo-Inositol using Dess-Martin Periodinane (DMP)
-
Dissolve the protected myo-inositol derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane (1.2 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired inosose.
Protocol 2: General Procedure for Wittig Olefination to form an Exocyclic Methylene Group
-
Suspend methyltriphenylphosphonium bromide (1.2 - 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a color change, typically to bright yellow or orange, is observed).
-
Cool the ylide solution to 0 °C or -78 °C and add a solution of the protected inosose (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting ketone (typically 2-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (B1210297) or diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the methylene product from the triphenylphosphine oxide byproduct.
Protocol 3: General Procedure for Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Dissolve the methylene-myo-inositol derivative (1.0 eq) in anhydrous DCM.
-
Add sodium bicarbonate (NaHCO₃) (2.0 - 3.0 eq) to buffer the reaction mixture.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the epoxide. Note that diastereomers may need to be separated.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low diastereoselectivity in epoxidation.
References
- 1. Stereoselectivity in the epoxidation and cis-hydroxylation of 16-methylene-estra-1,3,5(10)-trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Home [chemicals.thermofisher.kr]
- 6. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 2-C-Methylene-myo-inositol oxide in solution.
Disclaimer: This document provides technical guidance based on the chemical properties of 2-C-Methylene-myo-inositol oxide and related compounds. As of the latest literature review, specific stability and degradation studies for this compound are not publicly available. The information herein is intended to support researchers in developing their own stability-indicating protocols.
Best Practices for Handling and Storage
To ensure the integrity of this compound during storage and experimentation, the following general precautions are recommended:
-
Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at 2-8°C is recommended for long-term storage.
-
Solution Preparation: Whenever possible, prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures (2-8°C) for short durations. The choice of solvent should be guided by experimental needs, but initial solubility tests in common buffers and organic solvents are advised.
-
Inert Atmosphere: For long-term storage of solutions or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: While specific solubility data is not available, as a derivative of myo-inositol, it is expected to have good solubility in aqueous solutions such as water, buffers, and cell culture media. For less polar applications, solubility in alcohols like ethanol (B145695) and methanol (B129727) can be tested. If you encounter solubility issues, gentle warming or sonication may be helpful. Always verify the stability of the compound under these conditions.
Q2: How can I monitor the stability of this compound in my experimental solution?
A2: It is crucial to use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)) is recommended.[1][2] Develop a method that separates the parent compound from potential degradants. Monitor the peak area of the parent compound over time and look for the appearance of new peaks which may indicate degradation.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, the primary route of degradation in solution is likely the hydrolysis of the epoxide ring. This can be catalyzed by both acidic and basic conditions, leading to the formation of a diol. The exocyclic methylene (B1212753) group is generally more stable but could be susceptible to oxidation over long periods or in the presence of oxidizing agents.
Q4: I see unexpected results in my bioassay. Could the compound be degrading?
A4: Yes, unexpected biological results could be due to compound degradation. It is highly recommended to perform an analytical check of your working solution's purity and concentration. An HPLC or LC-MS/MS analysis can confirm the integrity of the compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of solution. | The concentration exceeds its solubility in the chosen solvent or at the storage temperature. | - Try preparing a more dilute solution.- Consider a different solvent system.- If stored at low temperatures, allow the solution to equilibrate to room temperature before use. Gentle warming or sonication may redissolve the compound. |
| Loss of biological activity over time. | The compound is degrading in the experimental medium. | - Prepare fresh solutions for each experiment.- Assess the stability of the compound in your specific medium by analyzing samples at different time points using a stability-indicating method (e.g., HPLC).- Adjust the pH of your medium if it is suspected to be contributing to degradation. |
| Appearance of new peaks in the chromatogram. | This is a strong indication of chemical degradation. | - Characterize the new peaks using mass spectrometry to identify potential degradation products.- Based on the identity of the degradants, adjust storage and experimental conditions (e.g., pH, temperature, exposure to light) to minimize their formation. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or other chromatographic parameters. | - For polar compounds like inositol (B14025) derivatives, consider using a column designed for hydrophilic compounds (e.g., Aminex or specific HILIC columns).- Optimize the mobile phase composition and gradient.- Pre-column derivatization can sometimes improve chromatographic performance.[3] |
Analytical Methodologies for Stability Assessment
While specific methods for this compound are not established, methods for the parent compound, myo-inositol, can be adapted.
| Technique | Column | Mobile Phase | Detection | Reference |
| HPLC | Strong cation-exchange resin (calcium form) | Water | Refractive Index (RI) | [4] |
| Ion Chromatography | CarboPac MA1 | Sodium Hydroxide | Pulsed Amperometric Detection (PAD) | [5] |
| HPLC with Pre-column Derivatization | Reversed-phase (e.g., C18) | Acetonitrile/Water Gradient | UV (after derivatization with benzoyl chloride) | [3] |
| LC-MS/MS | Prevail Carbohydrate ES | Acetonitrile/Ammonium Acetate | Triple Quadrupole MS (Negative Ion Mode) | [2] |
Experimental Workflow for Stability Assessment
The following diagram outlines a general workflow for researchers to determine the stability of this compound in their specific experimental solutions.
Hypothetical Degradation Pathway
The epoxide ring in this compound is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This reaction can be catalyzed by either acid or base.
References
- 1. med.und.edu [med.und.edu]
- 2. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shodex.com [shodex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Extraction of 2-C-Methylene-myo-inositol oxide
Disclaimer: Information on the extraction of 2-C-Methylene-myo-inositol oxide from natural sources is limited in scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established methods for the extraction of the related compound, myo-inositol, and general principles of natural product chemistry. These should be considered as a starting point for developing a specific extraction protocol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of inositol-related compounds from natural sources.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Incomplete cell lysis of the plant material. 4. Degradation of the target compound. | 1. Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), water, or mixtures thereof). 2. Optimize extraction time and temperature. For heat-labile compounds, consider non-thermal methods like ultrasound-assisted extraction. 3. Ensure the plant material is finely ground to maximize surface area. 4. Avoid excessive heat and exposure to strong acids or bases during extraction. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. High concentration of surfactants or lipids in the extract. 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture at low speed to break the emulsion. |
| Co-extraction of Impurities (e.g., pigments, tannins) | 1. Solvent system is not selective for the target compound. 2. Presence of highly abundant interfering compounds in the source material. | 1. Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments. 2. Utilize solid-phase extraction (SPE) with a suitable sorbent to selectively retain and elute the target compound. 3. Incorporate a precipitation step, for example, by adding a non-solvent to the crude extract. |
| Poor Separation in Chromatographic Purification | 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Presence of particulate matter in the sample. | 1. Screen different column types (e.g., normal-phase, reverse-phase, ion-exchange) and mobile phase compositions. 2. Reduce the amount of sample loaded onto the column. 3. Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection. |
| Compound Degradation during Solvent Evaporation | 1. High temperature of the rotary evaporator water bath. 2. Prolonged exposure to heat. | 1. Use a lower water bath temperature and a high-vacuum system to facilitate solvent removal at lower temperatures. 2. Minimize the time the sample spends on the rotary evaporator. |
Frequently Asked Questions (FAQs)
A list of common questions and answers to guide researchers in their extraction experiments.
Q1: What is the best natural source for this compound?
A1: Currently, there is no well-documented natural source with high concentrations of this compound. Researchers may need to screen various plant species, particularly those known to produce other inositol (B14025) derivatives.
Q2: Which solvent system is recommended for the initial extraction?
A2: For polar compounds like inositols, polar solvents are generally effective. A good starting point would be a mixture of methanol and water or ethanol and water. The optimal ratio should be determined experimentally.
Q3: How can I remove chlorophyll (B73375) and other pigments from my plant extract?
A3: A common method is to perform a preliminary extraction with a non-polar solvent like hexane, which will remove many pigments and lipids. Alternatively, you can use solid-phase extraction (SPE) with a cartridge that retains the pigments while allowing your target compound to pass through (or vice versa).
Q4: What are the critical parameters to control during the extraction process?
A4: The most critical parameters are the choice of solvent, temperature, extraction time, and the pH of the extraction medium. These should be systematically optimized to maximize the yield and purity of the target compound.
Q5: How can I confirm the presence of this compound in my extract?
A5: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and confirmation of the compound's structure.
Experimental Protocols
The following are generalized protocols that can be adapted for the extraction of this compound.
Protocol 1: General Solid-Liquid Extraction from Plant Material
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Suspend the powdered plant material in a suitable solvent (e.g., 80% methanol in water) at a solid-to-liquid ratio of 1:10 (w/v).
-
Extract the mixture using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24-48 hours.
-
Soxhlet Extraction: Extract for 6-8 hours.
-
Ultrasound-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes.
-
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45 °C.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Resuspend the concentrated crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The target compound is expected to be in the more polar fractions.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
-
Column Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
-
Sample Loading:
-
Dissolve the partially purified extract (from the polar fraction of liquid-liquid extraction) in a minimal amount of the initial mobile phase.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with deionized water or a low percentage of organic solvent to remove highly polar impurities.
-
-
Elution:
-
Elute the target compound using a stepwise or gradient elution with an increasing concentration of an organic solvent (e.g., methanol or acetonitrile (B52724) in water). Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the desired compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common extraction and purification problems.
Troubleshooting guide for HPLC analysis of 2-C-Methylene-myo-inositol oxide.
Technical Support Center: Analysis of 2-C-Methylene-myo-inositol oxide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. Given its structural similarity to other inositols, this guide draws upon established methods for related compounds to address common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound?
A1: this compound is a highly polar compound and lacks a strong UV-absorbing chromophore. This presents two primary challenges:
-
Poor retention: The analyte is poorly retained on traditional reversed-phase columns (e.g., C18), often eluting in the void volume.[1]
-
Difficult detection: Standard UV-Vis detectors show little to no response, necessitating alternative detection methods or derivatization.[2][3]
Q2: Which HPLC columns are suitable for the analysis of this compound?
A2: To achieve adequate retention of this polar analyte, several column chemistries are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These are ideal for retaining and separating highly polar compounds. Common stationary phases include amide, diol, or unbonbed silica.[4][5][6][7]
-
Polar-embedded and polar-endcapped reversed-phase columns: These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes than standard C18 columns.
-
Porous Graphitic Carbon (PGC) columns: These can provide good retention for very polar compounds.[1]
Q3: What detection methods can be used for this compound?
A3: Due to the absence of a chromophore, the following detection methods are suitable:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile analytes and is well-suited for underivatized inositol (B14025) derivatives.[4][8]
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and can confirm the identity of the analyte.[9][10]
-
Pre-column Derivatization with UV Detection: The analyte can be reacted with a UV-active labeling agent, such as benzoyl chloride, to allow for detection with a standard UV-Vis detector.[2][11][12]
-
Pulsed Amperometric Detection (PAD): This highly sensitive technique can be used for the direct detection of underivatized carbohydrates and polyols.[3]
Q4: Can I use a standard C18 column for this analysis?
A4: While challenging, it may be possible with pre-column derivatization. By attaching a hydrophobic molecule like a benzoyl group, the resulting derivative will be significantly less polar and can be retained and separated on a C18 column using standard reversed-phase conditions.[2][11] Direct analysis on a C18 column without derivatization is generally not feasible due to a lack of retention.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Retention (Peak at Void Volume) | Inappropriate column choice (e.g., standard C18). | Switch to a HILIC, polar-embedded, or PGC column.[1][4][5][7] |
| Mobile phase is too "strong" (too polar for HILIC). | For HILIC, increase the organic solvent (typically acetonitrile) content in the mobile phase. | |
| Incorrect sample diluent. | The sample should be dissolved in a solvent similar in composition to the mobile phase, or in a weaker solvent. For HILIC, this means a high organic content. | |
| Poor Peak Shape (Tailing or Fronting) | Analyte interaction with active sites on the column. | Use a high-purity, well-endcapped column. For HILIC, ensure proper column equilibration with the mobile phase. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Mismatch between sample solvent and mobile phase. | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. | |
| Inconsistent Retention Times | Inadequate column equilibration. | HILIC columns may require longer equilibration times between runs, especially after a gradient. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.[7][13] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[5] | |
| No Signal or Low Sensitivity | Incorrect detector for the analyte (e.g., UV detector without derivatization). | Use a suitable detector like ELSD or MS, or perform pre-column derivatization for UV detection.[2][4][8][9] |
| Sub-optimal detector settings (for ELSD). | Optimize ELSD parameters such as nebulizer temperature, evaporator temperature, and gas flow rate. | |
| Incomplete derivatization reaction. | Optimize the derivatization reaction conditions (reagent concentration, temperature, time).[2][11] | |
| Baseline Noise or Drift (ELSD) | Non-volatile impurities in the mobile phase. | Use high-purity, HPLC-grade solvents and additives. |
| Inconsistent mobile phase delivery. | Ensure the pump is functioning correctly and the mobile phase is properly degassed.[13] | |
| Fluctuations in gas supply to the ELSD. | Ensure a stable and consistent gas supply to the detector. |
Experimental Protocols
Method 1: HILIC with ELSD Detection (Underivatized)
This method is suitable for the direct analysis of this compound.
-
Column: HILIC column (e.g., Amide, Diol, or Silica), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 40°C
-
Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute).
-
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method 2: Reversed-Phase HPLC with UV Detection (Pre-column Derivatization)
This method involves derivatizing the analyte with benzoyl chloride to make it UV-active.
1. Derivatization Protocol:
-
To an aqueous solution of the sample, add 1.0 mL of 4 N sodium hydroxide.
-
Add 200 µL of benzoyl chloride and 0.5 mL of n-hexane.
-
Incubate the mixture at 40°C for 4 hours with gentle mixing.[2][12]
-
After the reaction, extract the benzoylated derivative with n-hexane.
-
Evaporate the n-hexane and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
Start with a suitable composition (e.g., 60% A) and run a gradient to a higher concentration of A (e.g., 90% A) to elute the derivatized product.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector (UV): 230 nm.[11]
Visualizations
Signaling Pathway
This compound acts as an antagonist in the myo-inositol oxidation pathway. This pathway is crucial for the formation of UDP-glucuronic acid, a precursor for cell wall polysaccharides in some organisms.[14][15][16][17]
Caption: Myo-inositol oxidation pathway and its inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Fast separation and determination of free myo-inositol by hydrophilic liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Analysis of Caffeine, Choline, Taurine, Inositol, and Carnitine on SeQuant® ZIC-HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method for the Content Determination of D-Chiro-Inositol from Buckwheat by Pre-column Derivatization HPLC [spgykj.com]
- 12. med.und.edu [med.und.edu]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Evidence for a Functional myo-Inositol Oxidation Pathway in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for a Functional myo-Inositol Oxidation Pathway in Lilium longiflorum Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference in mass spectrometry of 2-C-Methylene-myo-inositol oxide.
Technical Support Center: Analysis of 2-C-Methylene-myo-inositol oxide
Welcome to the technical support center for the mass spectrometry analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and achieve high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing this compound by LC-MS/MS?
Common sources of interference include:
-
Isobaric Compounds: Stereoisomers of inositol (B14025) and other hexose (B10828440) monosaccharides (e.g., glucose, galactose) have the same molecular weight and can co-elute, causing ion suppression or overlapping signals.[1][2]
-
Matrix Effects: Complex biological matrices such as plasma, urine, or tissue extracts can contain endogenous compounds that suppress or enhance the ionization of the target analyte.
-
In-source Fragmentation: For related inositol phosphate (B84403) compounds, in-source fragmentation can generate ions that are isobaric with lower-order inositols, potentially leading to false positives in multiple reaction monitoring (MRM) modes.[3] While this compound is not a phosphate, sensitivity to source conditions should be considered.
-
Sample Contamination: Contaminants from sample collection tubes, solvents, or lab equipment can introduce interfering peaks.
Q2: Which ionization mode is best for analyzing this compound?
For the related compound myo-inositol, electrospray ionization (ESI) in negative mode has been shown to be more effective.[4][5] The precursor ion [M-H]⁻ is readily formed and provides good sensitivity. While the precursor ion [M+H]⁺ was not detected for myo-inositol in one study, it is recommended to test both positive and negative modes to determine the optimal polarity for this compound.
Q3: How can I resolve this compound from other isomeric inositols?
Chromatographic separation is key. A method using a lead-form resin-based column has been successful in separating myo-inositol from its stereoisomers and other hexose monosaccharides.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful technique for separating polar compounds like inositols and their derivatives.[6]
Q4: What are typical precursor and product ions for inositol analysis that I can adapt for this compound?
For myo-inositol (molecular weight ~180.16 g/mol ), the precursor ion in negative mode is [M-H]⁻ at m/z 179.2.[4] Product ions for quantification and qualification have been identified at m/z 86.9 and m/z 98.8, respectively.[4] For this compound, the exact masses will differ due to the methylene (B1212753) and oxide additions. It is crucial to perform an infusion of a pure standard to determine the optimal precursor and product ions for your specific molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Verify the ESI source polarity. For related inositols, negative mode is often preferred.[4][5] Infuse a standard of your compound to confirm the best ionization mode. |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is tuned and calibrated.[7] Check that the precursor and product ion m/z values are correct for this compound. |
| Sample Concentration Too Low | Concentrate the sample or reduce the final reconstitution volume. Ensure the concentration is within the instrument's limit of detection.[7] |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve chromatographic separation to resolve the analyte from co-eluting, suppressing compounds like glucose.[1][2] Enhance sample cleanup procedures. |
| Inefficient Sample Extraction | Review the sample preparation protocol. Ensure pH is optimal for extraction and that the chosen solvents are appropriate for this compound. |
Issue 2: High Background Noise or Baseline Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[8] |
| Dirty Ion Source or Mass Spectrometer | Follow the manufacturer's instructions for cleaning the ion source and other relevant components. |
| Insufficient Chromatographic Separation | Optimize the HPLC/UPLC gradient to better resolve the analyte from background ions.[7] |
| Sample Carryover | Run blank injections between samples to check for carryover.[8] If present, implement a more rigorous needle and injection port washing procedure. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Develop a matrix-matched calibration curve or use an isotopically labeled internal standard to compensate for ion suppression or enhancement. |
| Poor Mass Accuracy | Perform regular mass calibration of the instrument to ensure accurate mass measurements.[7] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. Automating these steps can improve reproducibility. |
| Analyte Degradation | Investigate the stability of this compound in the sample matrix and solvents. If necessary, keep samples at a low temperature (e.g., 4°C) in the autosampler. |
Experimental Protocols
The following are detailed methodologies adapted from established protocols for myo-inositol, which can serve as a starting point for the analysis of this compound.
Protocol 1: Sample Preparation for Biological Fluids (e.g., Plasma, Urine)
This protocol is adapted from methods for analyzing myo-inositol in complex matrices like infant formula.[4]
-
Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Lipid Removal (if necessary): Add 400 µL of chloroform (B151607) to the supernatant, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.[4]
-
Final Preparation: Collect the upper aqueous layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Parameters
These parameters are based on typical conditions for myo-inositol analysis and should be optimized for this compound.[4][5]
| Parameter | Condition |
| LC Column | A column suitable for polar analytes, such as a HILIC column or a specialized carbohydrate column (e.g., Prevail Carbohydrate ES).[5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | To be determined by infusion of a pure standard. |
| Product Ions | To be determined by collision-induced dissociation (CID) of the precursor ion. |
| Collision Energy | To be optimized for the specific precursor-product transition. |
Quantitative Data Summary
The following table summarizes validation data from an LC-MS/MS method developed for myo-inositol in infant formula, which can be used as a benchmark when developing a method for this compound.[4][5]
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 mg/L |
| Limit of Quantitation (LOQ) | 0.17 mg/L |
| Method Detection Limit (MDL) | 17 mg/kg |
| Recovery | 98.07 - 98.43% |
| Relative Standard Deviation (RSD) | 1.93 - 2.74% |
Visualizations
Troubleshooting Workflow for Poor Signal Intensity
Caption: A logical workflow for troubleshooting poor signal intensity in mass spectrometry experiments.
Sample Preparation and Analysis Pathway
Caption: Standard workflow from biological sample preparation to final data acquisition.
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Storage conditions to prevent degradation of 2-C-Methylene-myo-inositol oxide.
This technical support center provides guidance on the storage, handling, and use of 2-C-Methylene-myo-inositol oxide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
| Parameter | Recommendation | Source |
| Temperature | Room temperature | [1] |
| Atmosphere | In a dry, well-ventilated area | [2][3] |
| Container | Tightly sealed container | [2] |
| Incompatibilities | Strong oxidizing agents | [2] |
Q2: How should I prepare a stock solution of this compound?
While a specific protocol for this compound is not available, a general procedure for preparing aqueous solutions of inositol (B14025) and its derivatives can be followed.
Experimental Protocol: Preparation of Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Add a suitable solvent. For myo-inositol, water is the recommended solvent. Start by adding a small volume of sterile, deionized water to the powder.
-
Solubilization: Gently vortex or sonicate the mixture to aid dissolution. Myo-inositol is soluble in water.
-
Sterilization: If for use in cell culture, sterile filter the solution through a 0.22 µm filter.
-
Storage: Store the stock solution at -20°C for long-term use or at 4°C for short-term use. The stability of this compound in solution has not been extensively studied; therefore, it is recommended to prepare fresh solutions for critical experiments or conduct a stability study for your specific experimental conditions.
Q3: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented. However, based on its structure, potential degradation could occur through oxidation of the hydroxyl groups or instability of the methylene (B1212753) oxide ring, particularly under harsh pH or high-temperature conditions. For the parent compound, myo-inositol, degradation can occur via oxidation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the compound is stored at room temperature in a dry, well-ventilated area, away from strong oxidizing agents. For solutions, prepare them fresh or validate their stability under your storage conditions. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your weighing and dilution steps. If possible, confirm the concentration using an analytical method such as HPLC or LC-MS/MS. | |
| Poor solubility in aqueous solutions | The methylene oxide group may slightly reduce aqueous solubility compared to myo-inositol. | Try gentle warming or sonication to aid dissolution. If solubility remains an issue, consider using a small percentage of a biocompatible co-solvent, but validate its compatibility with your experimental system. |
| Unexpected biological effects or lack of activity | The compound may be acting as an antagonist or have a different mechanism of action than expected. | The related compound, 2-O,C-methylene-myo-inositol, is a known antagonist of myo-inositol metabolism.[5] Consider that this compound might have a similar antagonistic or distinct pharmacological profile. Perform dose-response experiments to characterize its activity. |
| Cellular uptake issues. | High glucose concentrations in cell culture media can inhibit the uptake of inositol and its analogs.[6] If you suspect poor uptake, consider reducing the glucose concentration in your media, if permissible for your cell type. |
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, given its structural similarity to myo-inositol, it is plausible that it may interfere with or modulate pathways in which myo-inositol and its phosphorylated derivatives are key signaling molecules. Myo-inositol is a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), which are critical second messengers in numerous signaling cascades, including insulin (B600854) signaling.
Below are diagrams illustrating a hypothetical mechanism of action as a myo-inositol antagonist and a general experimental workflow for investigating its effects.
Caption: Hypothetical antagonistic action of this compound.
Caption: General workflow for studying the compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inositol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. myo-Inositol Oxygenase is Required for Responses to Low Energy Conditions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic relationship between myo-inositol and 2-O, C-methylenemyo-inositol in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Refinement of experimental conditions for 2-C-Methylene-myo-inositol oxide bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-C-Methylene-myo-inositol oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of myo-inositol. Its primary mechanism of action is as a competitive antagonist of myo-inositol. It inhibits the transport and uptake of myo-inositol into cells, thereby interfering with cellular processes that depend on myo-inositol. This includes the phosphoinositide signaling pathway, which is crucial for various cellular functions such as signal transduction, cell proliferation, and membrane trafficking.
Q2: What are the common bioassays used to study the effects of this compound?
A2: Common bioassays include competitive myo-inositol uptake assays, cell viability and proliferation assays, and assays to measure the downstream effects of phosphoinositide signaling pathway inhibition. A frequently used method is to measure the uptake of radiolabeled myo-inositol in the presence of varying concentrations of this compound.
Q3: What type of cells are suitable for bioassays with this compound?
A3: A variety of cell lines can be used, depending on the research question. For studying basic transport inhibition, cell lines with well-characterized myo-inositol transporters are suitable. For drug development purposes, cancer cell lines that exhibit dysregulated phosphoinositide signaling are often used. Examples from literature on related compounds include porcine aortic endothelial cells and various cancer cell lines.
Q4: How should I prepare and store this compound?
A4: The compound should be stored as a solid at a low temperature, as recommended by the supplier. For bioassays, it is typically dissolved in a suitable solvent, such as sterile water or a buffer compatible with your cell culture system, to create a stock solution. The stability of the stock solution should be determined, and it is advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guides
Problem 1: High background or inconsistent results in myo-inositol uptake assays.
| Possible Cause | Recommended Solution |
| Non-specific binding of radiolabeled myo-inositol. | Increase the number of washing steps after incubation with the radiolabel. Ensure the wash buffer is cold to reduce metabolic activity and non-specific binding. |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. Use aseptic techniques throughout the experimental workflow. |
| Inconsistent cell numbers. | Ensure accurate cell counting and seeding. Allow cells to adhere and reach the desired confluency before starting the assay. |
| Issues with the radiolabeled myo-inositol. | Check the expiration date and specific activity of the radiolabeled compound. Perform a quality control check to ensure its integrity. |
Problem 2: No observable inhibitory effect of this compound.
| Possible Cause | Recommended Solution |
| Incorrect concentration of the compound. | Verify the calculations for your stock solution and dilutions. Prepare fresh solutions. It is advisable to test a wide range of concentrations to determine the optimal inhibitory range. |
| Low expression or activity of myo-inositol transporters in the chosen cell line. | Select a cell line known to have high expression of myo-inositol transporters. You can verify transporter expression using techniques like qPCR or western blotting. |
| Degradation of the compound. | Ensure proper storage of the solid compound and stock solutions. Prepare fresh dilutions for each experiment. |
| Competition from myo-inositol in the culture medium. | Use a myo-inositol-free medium for the duration of the assay to avoid competition with the inhibitor. |
Problem 3: Excessive cell death or toxicity observed.
| Possible Cause | Recommended Solution |
| High concentrations of the compound. | Perform a dose-response experiment to determine the cytotoxic concentration of the compound. Start with lower concentrations and gradually increase to find the optimal non-toxic inhibitory range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Off-target effects. | The compound may have other cellular effects besides myo-inositol transport inhibition. Consider performing additional assays to investigate other potential mechanisms of toxicity. |
| Prolonged incubation time. | Reduce the incubation time with the compound to a period sufficient to observe inhibition without causing significant cell death. |
Experimental Protocols & Data
Myo-inositol Uptake Inhibition Assay
This protocol is a general guideline for a competitive myo-inositol uptake assay using a radiolabeled tracer.
Table 1: Experimental Parameters for Myo-inositol Uptake Inhibition Assay
| Parameter | Recommended Condition |
| Cell Line | e.g., HEK293, CHO, or a cancer cell line of interest |
| Seeding Density | 1 x 10^5 cells/well in a 24-well plate |
| Culture Medium | Inositol-free DMEM supplemented with 10% dialyzed FBS |
| Radiolabel | [³H]myo-inositol (specific activity ~20 Ci/mmol) |
| Radiolabel Concentration | 0.5 µCi/mL |
| Inhibitor Concentrations | 0, 1, 10, 50, 100, 500 µM of this compound |
| Incubation Time | 30 minutes at 37°C |
| Wash Buffer | Ice-cold PBS |
| Lysis Buffer | 0.1 M NaOH with 1% SDS |
| Detection Method | Scintillation counting |
Experimental Workflow Diagram
Caption: Experimental workflow for a competitive myo-inositol uptake assay.
Signaling Pathway Inhibition
This compound acts as a competitive inhibitor of myo-inositol uptake, which is the initial step for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides). The inhibition of this pathway disrupts a multitude of downstream signaling events.
Phosphoinositide Signaling Pathway Diagram
Caption: Inhibition of the phosphoinositide signaling pathway by this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound bioassays.
Validation & Comparative
A Comparative Analysis for Researchers: 2-C-Methylene-myo-inositol oxide vs. myo-Inositol
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between signaling molecules and their analogs is paramount. This guide provides a comparative analysis of myo-inositol, a key player in cellular signaling, and its synthetic analog, 2-C-Methylene-myo-inositol oxide, a compound with potential as a molecular probe and therapeutic antagonist.
myo-Inositol is a carbocyclic sugar that serves as a fundamental component of numerous signaling pathways, most notably the phosphoinositide (PI) pathway. Its metabolites are crucial second messengers that regulate a wide array of cellular processes. In contrast, this compound, which is likely synonymous with 2-O,C-Methylene-myo-inositol (MMO), is a synthetic derivative designed to antagonize the functions of myo-inositol. Due to a scarcity of recent and detailed research on this compound, this guide will draw comparisons based on the established functions of myo-inositol and the available, albeit limited, experimental data on its antagonist.
Performance and Biological Activity: A Head-to-Head Comparison
The primary distinction between myo-inositol and this compound lies in their opposing biological activities. While myo-inositol is a substrate for enzymes that generate downstream signaling molecules, this compound acts as an inhibitor of these processes.
| Parameter | myo-Inositol | This compound |
| Primary Function | Precursor to phosphoinositides and inositol (B14025) phosphates; second messenger in signaling pathways. | Antagonist of myo-inositol metabolism and signaling. |
| Role in Phosphoinositide (PI) Pathway | Essential substrate for PI kinases, leading to the generation of PIP, PIP₂, and PIP₃. | Presumed inhibitor of PI pathway enzymes by competing with myo-inositol. |
| Effect on Cellular Processes | Regulates cell growth, proliferation, apoptosis, and metabolic homeostasis. | Inhibits processes dependent on myo-inositol, such as pollen tube elongation in plants. |
| Observed Biological Effects | Promotes cell survival and growth; involved in insulin (B600854) signal transduction. | Induces pseudohyphae formation in Saccharomyces spp.; inhibits germination of Lilium longiflorum pollen.[1][2] |
Delving into the Mechanisms: Signaling Pathways and Antagonism
The biological effects of myo-inositol are primarily mediated through the phosphoinositide (PI) signaling pathway. This pathway is initiated by the phosphorylation of phosphatidylinositol (PI), a membrane lipid containing a myo-inositol headgroup.
The myo-Inositol Signaling Cascade
The following diagram illustrates the central role of myo-inositol in the PI signaling pathway.
This pathway is critical for transducing extracellular signals into intracellular responses. The generation of IP₃ and DAG from PIP₂ by phospholipase C (PLC) leads to the release of intracellular calcium and the activation of protein kinase C, respectively, triggering a cascade of downstream cellular events.
Antagonistic Action of this compound
This compound is thought to exert its inhibitory effects by competing with myo-inositol for the active sites of enzymes involved in its metabolism and signaling. The diagram below conceptualizes this antagonistic relationship.
By binding to these enzymes without being productively metabolized, this compound can block the normal flux of the PI pathway, leading to the observed inhibitory effects on cellular processes that are dependent on myo-inositol signaling.
Experimental Protocols
Protocol 1: Competitive Binding and Uptake Assay
Objective: To determine if this compound competitively inhibits the uptake of myo-inositol into cells.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.
-
Preparation of Reagents:
-
Radiolabeled [³H]-myo-inositol stock solution.
-
Unlabeled myo-inositol solutions of varying concentrations (for standard curve).
-
This compound solutions of varying concentrations.
-
-
Assay Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash cells with a buffer (e.g., PBS).
-
Incubate cells with a fixed concentration of [³H]-myo-inositol in the presence of increasing concentrations of either unlabeled myo-inositol or this compound for a defined period (e.g., 30 minutes).
-
Wash cells extensively with ice-cold buffer to remove unincorporated radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the intracellular [³H]-myo-inositol concentration against the concentration of the unlabeled competitor. A rightward shift in the dose-response curve for [³H]-myo-inositol uptake in the presence of this compound would indicate competitive inhibition.
Protocol 2: Analysis of Phosphoinositide Levels
Objective: To assess the impact of this compound on the levels of key phosphoinositides.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with either vehicle control, myo-inositol, or this compound for a specified duration.
-
Metabolic Labeling (Optional): Cells can be pre-incubated with [³H]-myo-inositol to label the inositol-containing lipid pool.
-
Lipid Extraction: Extract lipids from the cells using a standard method (e.g., Bligh-Dyer extraction).
-
Thin-Layer Chromatography (TLC) or HPLC: Separate the different phosphoinositide species (PI, PIP, PIP₂) using TLC or high-performance liquid chromatography (HPLC).
-
Quantification:
-
If radiolabeled, visualize the lipids by autoradiography and quantify the spots using densitometry.
-
For unlabeled lipids, specific phosphate (B84403) assays or mass spectrometry can be used for quantification.
-
-
Data Analysis: Compare the levels of PI, PIP, and PIP₂ in cells treated with this compound to control and myo-inositol-treated cells. A decrease in these phosphoinositides would support an inhibitory role for the analog.
Future Directions and Conclusion
The available evidence strongly suggests that this compound functions as an antagonist of myo-inositol. However, the lack of recent and comprehensive studies, particularly in mammalian systems, presents a significant knowledge gap. Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the PI pathway.
-
Quantifying its inhibitory potency (e.g., Ki values) against key enzymes like phosphatidylinositol synthase and PI kinases.
-
Investigating its effects on downstream signaling events , such as calcium mobilization and protein kinase C activation.
-
Exploring its potential as a therapeutic agent in diseases characterized by dysregulated inositol signaling.
References
A Comparative Guide to the Biological Activity of 2-C-Methylene-myo-inositol Oxide and Other Inositol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-C-Methylene-myo-inositol oxide against other well-studied inositol (B14025) isomers, primarily myo-inositol and D-chiro-inositol. The information is compiled from experimental data to assist researchers in understanding their distinct roles and potential therapeutic applications.
Introduction to Inositol Isomers
Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, playing crucial roles in various cellular processes. The most abundant and biologically significant isomer is myo-inositol, which serves as a precursor for numerous signaling molecules, including phosphatidylinositol phosphates (PIPs) and inositol phosphates. D-chiro-inositol is another key isomer, often involved in insulin (B600854) signaling and glycogen (B147801) metabolism. In contrast, this compound is a synthetic derivative known for its antagonistic effects on myo-inositol dependent processes.
Comparative Biological Activities
The biological activities of inositol isomers vary significantly, with myo-inositol and D-chiro-inositol acting as essential components of cellular signaling, while this compound acts as an inhibitor.
This compound (MMO)
This compound, also known as 2-O, C-Methylene-myo-inositol (MMO), functions as a myo-inositol antagonist . Its biological effects are primarily characterized by the inhibition of processes that require myo-inositol.
-
Inhibition of Pollen Germination and Growth: In Lilium longiflorum pollen, MMO has been shown to inhibit germination and tube elongation. This antagonistic effect can be reversed by the addition of myo-inositol.[1]
-
Antagonism in Animals: Early studies have indicated an antagonistic relationship between myo-inositol and MMO in animal models.[2][3] Intraperitoneal injection of MMO in rats was found to cause acute renal failure with selective injury to the outer medulla, a region where myo-inositol acts as a crucial osmolyte. This toxic effect was preventable by the administration of myo-inositol.
-
Metabolic Interference: MMO interferes with the metabolism of myo-inositol and D-glucose in pollen. It blocks the uptake of myo-inositol and its incorporation into cell wall pectin.[1]
Myo-Inositol (MI)
Myo-inositol is a central player in phosphoinositide signaling and is involved in a vast array of cellular functions.
-
Phosphoinositide Signaling: Myo-inositol is a key component of phosphatidylinositol (PI), the precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). The hydrolysis of PIP2 generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for intracellular calcium mobilization and protein kinase C activation, respectively.
-
Insulin Signaling: Myo-inositol is involved in insulin signal transduction, facilitating glucose uptake.
-
Reproductive Health: It plays a significant role in oocyte maturation and is often used as a supplement to improve fertility in conditions like Polycystic Ovary Syndrome (PCOS).[4]
D-chiro-Inositol (DCI)
D-chiro-inositol is another important isomer, particularly noted for its role in insulin-mediated metabolic processes.
-
Insulin Signaling and Glycogen Storage: DCI is involved in the insulin signaling pathway and is particularly important for the activation of enzymes involved in glycogen synthesis.
-
Steroidogenesis: In ovarian theca cells, DCI can promote androgen synthesis under insulin stimulation.[5]
-
PCOS Treatment: In conjunction with myo-inositol, DCI is used to manage metabolic and hormonal imbalances in PCOS.
Quantitative Data Comparison
| Compound | Biological System | Observed Effect | Concentration | Reversal Agent | Reference |
| This compound (MMO) | Lilium longiflorum pollen | Partial inhibition of germination | 5 mM | 0.56 mM myo-inositol | [1] |
| Lilium longiflorum pollen | Interruption of carbon flow from D-glucose to pectic components | 30 mM | Not specified | [1] | |
| Myo-Inositol | Mouse oocytes in vitro | Significant increase in GV breakdown kinetics | 30 mmol/l | Not applicable | |
| D-chiro-Inositol | Human theca cells | Stimulation of testosterone (B1683101) biosynthesis | Not specified | Antibody against D-chiro-Ins containing phosphoglycans | [5] |
Experimental Protocols
Pollen Germination and Tube Growth Inhibition Assay
This protocol is based on the methodology described for studying the effect of MMO on Lilium longiflorum pollen.
Objective: To assess the inhibitory effect of this compound on pollen germination and tube elongation and its reversal by myo-inositol.
Materials:
-
Lilium longiflorum pollen
-
Dickinson's pentaerythritol (B129877) medium
-
This compound (MMO)
-
Myo-inositol (MI)
-
Microscope slides
-
Incubator
-
Microscope with a calibrated eyepiece
Procedure:
-
Prepare Germination Media:
-
Control Medium: Dickinson's pentaerythritol medium.
-
Inhibitory Medium: Dickinson's pentaerythritol medium supplemented with 5 mM MMO.
-
Reversal Medium: Dickinson's pentaerythritol medium supplemented with 5 mM MMO and 0.56 mM MI.
-
-
Pollen Culture:
-
Suspend Lilium longiflorum pollen in each of the prepared media.
-
Place a drop of each pollen suspension on separate microscope slides.
-
Incubate the slides in a humid chamber at the optimal temperature for lily pollen germination (typically 25-27°C).
-
-
Observation and Data Collection:
-
After a set incubation period (e.g., 2-4 hours), observe the pollen under a microscope.
-
Determine the percentage of germinated pollen grains in each group. A pollen grain is considered germinated if the pollen tube length is equal to or greater than the pollen grain diameter.
-
Measure the length of the pollen tubes for a representative sample of germinated pollen in each group using a calibrated eyepiece.
-
-
Analysis:
-
Compare the germination percentage and average pollen tube length between the control, inhibitory, and reversal media.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Signaling Pathways and Workflows
Phosphoinositide Signaling Pathway
The following diagram illustrates the central role of myo-inositol in the phosphoinositide signaling pathway.
Caption: Myo-inositol is a key precursor in the phosphoinositide signaling pathway.
Insulin Signaling Pathway Involving Inositols
This diagram shows the involvement of myo-inositol and D-chiro-inositol in the insulin signaling cascade.
Caption: Role of myo-inositol and D-chiro-inositol in insulin signaling.
Experimental Workflow for Pollen Germination Inhibition Assay
The following diagram outlines the workflow for the pollen germination inhibition assay.
Caption: Workflow for assessing pollen germination inhibition by MMO.
Conclusion
While this compound has been identified as a myo-inositol antagonist, particularly in plant systems and with some evidence in animals, there is a notable lack of recent and comprehensive research on its biological activities, especially in mammalian systems and in the context of cellular signaling pathways. In contrast, myo-inositol and D-chiro-inositol are well-characterized isomers with crucial roles in fundamental cellular processes, and they are the subject of ongoing research for various therapeutic applications. Further investigation into the specific mechanisms of action and potential applications of this compound is warranted to fully understand its biological significance and to enable a more direct and quantitative comparison with other inositol isomers.
References
- 1. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic relationship between myo-inositol and 2-O, C-methylenemyo-inositol in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol pentakisphosphate isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myo-Inositol-1-phosphate synthase from pine pollen: sulfhydryl involvement at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Antagonistic Effect of 2-C-Methylene-myo-inositol Oxide on Myo-Inositol Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-C-Methylene-myo-inositol oxide's performance as a myo-inositol antagonist against other alternative compounds. The information is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying myo-inositol pathways.
Introduction to Myo-Inositol and Its Antagonism
Myo-inositol, a carbocyclic sugar, is a fundamental component of the phosphatidylinositol (PI) signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, and signal transduction. The phosphorylation of phosphatidylinositol by kinases such as phosphatidylinositol 3-kinase (PI3K) initiates a cascade of events critical for cellular function. Antagonists of myo-inositol are invaluable tools for dissecting these pathways and hold potential as therapeutic agents.
This guide focuses on this compound, a synthetic derivative of myo-inositol. While the specific antagonistic data for the "oxide" form is limited, extensive research has been conducted on the closely related compound, 2-O,C-Methylene-myo-inositol (MMO), which is treated as a reference for the purpose of this guide. MMO has been demonstrated to act as a myo-inositol antagonist by inhibiting its uptake and metabolism.
Comparative Analysis of Myo-Inositol Antagonists
The following table summarizes the performance of 2-O,C-Methylene-myo-inositol (MMO) in comparison to other known inhibitors of myo-inositol pathways. Due to the nature of the available data, the inhibitory effects of MMO are described at specific concentrations rather than as IC50 or Ki values.
| Antagonist/Inhibitor | Target/Mechanism of Action | Quantitative Data | Key Findings & References |
| 2-O,C-Methylene-myo-inositol (MMO) | Myo-inositol uptake and metabolism | 5 mM partially blocks pollen germination. The toxic effect is blocked by the presence of myo-inositol. | Acts as a competitive antagonist of myo-inositol. Its effects are reversible with the addition of exogenous myo-inositol. |
| 1-Deoxy-1-fluoro-scyllo-inositol | PtdIns synthase and exchange reactions | Ki = 0.37 mM (exchange), 2.87 mM (synthase) | A competitive inhibitor of myo-inositol in the phosphatidylinositol pathway. |
| 5-O-Methyl-myo-inositol | PtdIns synthase and exchange reactions | Ki = 0.26 mM (exchange), 2.80 mM (synthase) | Demonstrates competitive inhibition in the phosphatidylinositol pathway. |
| 3-Deoxy ether lipid PIs | Phosphatidylinositol 3-kinase (PI3K) | IC50 = 2-5 µM | Potent inhibitors of PI3K signaling, a critical pathway in cell proliferation. |
| Quercetin | Phosphatidylinositol 3-kinase (PI3K) | IC50 = 3.8 µM | A naturally occurring bioflavonoid that inhibits PI3K, likely at the ATP-binding site. |
Experimental Protocols
Pollen Germination Inhibition Assay
This assay is a classical method to assess the antagonistic effect of compounds on myo-inositol-dependent processes.
Materials:
-
Lilium longiflorum pollen
-
Dickinson's pentaerythritol (B129877) medium
-
Myo-inositol (MI)
-
2-O,C-Methylene-myo-inositol (MMO) or other test antagonists
-
Microscope slides and coverslips
-
Incubator
Procedure:
-
Prepare Dickinson's pentaerythritol medium as the basal germination medium.
-
Prepare test media by supplementing the basal medium with varying concentrations of the antagonist (e.g., 5 mM MMO).
-
Prepare rescue media by adding a fixed concentration of the antagonist along with varying concentrations of myo-inositol (e.g., 43 mM MMO with 0.56 mM MI).
-
Disperse a small amount of Lilium longiflorum pollen into each of the prepared media on separate microscope slides.
-
Incubate the slides in a humidified chamber at the optimal temperature for pollen germination.
-
After a set incubation period (e.g., 2-3 hours), observe the pollen under a microscope.
-
Quantify the percentage of germinated pollen and measure the length of the pollen tubes.
-
Compare the results from the antagonist-treated groups to the control and rescue groups to determine the inhibitory and competitive nature of the antagonist.
PI 3-Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of PI 3-kinase.
Materials:
-
Purified PI 3-kinase enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP (radiolabeled or with a detection-compatible tag)
-
Test antagonist (e.g., 3-deoxy ether lipid PIs, Quercetin)
-
Kinase buffer
-
Detection system (e.g., scintillation counter for radioactivity, or specific antibodies for ELISA-based detection)
Procedure:
-
Prepare a reaction mixture containing the PI 3-kinase enzyme, PI substrate, and kinase buffer.
-
Add the test antagonist at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction.
-
Detect the amount of phosphorylated PI product formed.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Visualizing Myo-Inositol Pathways and Experimental Workflows
A Comparative Guide to Analytical Methods for 2-C-Methylene-myo-inositol oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive cross-validation of potential analytical methods for the quantification of 2-C-Methylene-myo-inositol oxide. Due to a lack of direct comparative studies on this specific compound, this document establishes a methodological framework by comparing validated techniques for the structurally analogous compound, myo-inositol. The presented data, protocols, and workflows are intended to serve as a robust starting point for the development and validation of analytical methods for this compound.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method hinges on the specific requirements of the study, such as desired sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative summary of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of myo-inositol, which can be extrapolated to this compound.
Table 1: Comparison of Quantitative Performance Data for myo-Inositol Analysis
| Validation Parameter | HPLC with UV Detection | GC-MS/MS | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.999[2] | > 0.99[3] |
| Linear Range | 1.4 - 89 nmol[1] | 0.5 - 10.0 µg/mL[2] | 0.1 - 100 µg/mL[3] |
| Limit of Detection (LOD) | Not explicitly stated | ≤ 30 ng/mL[2] | 30 ng/mL[4] |
| Limit of Quantitation (LOQ) | 1.8 nmol/mL (plasma)[1] | Not explicitly stated | 0.1 µg/mL[3] |
| Precision (%RSD) | Inter-day: 0.9-11.7%Intra-day: 0.8-6.6%[1] | < 6%[2] | < 15%[3] |
| Accuracy (% Recovery) | 37.7 ± 0.5% (radiolabeled)[1] | 97.11 - 99.35%[2] | < 15% RE[3] |
Key Insights:
-
LC-MS/MS offers a wide linear range and high sensitivity, making it suitable for a broad spectrum of applications from routine quantification to trace analysis.
-
GC-MS/MS provides excellent precision and accuracy, though it requires a derivatization step which can add to sample preparation time.[5][6]
-
HPLC with UV detection , while potentially less sensitive than mass spectrometry-based methods, demonstrates good linearity and can be a cost-effective option for samples with higher concentrations of the analyte.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of myo-inositol which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves pre-column derivatization to allow for UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters Sunfire® C18 reversed-phase column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Derivatization: Pre-column derivatization with benzoyl chloride.
-
Detection: UV detection at 231 nm.
-
Sample Preparation:
-
Aqueous extraction of the sample.
-
Incubation with benzoyl chloride at 40°C for 4 hours.
-
Extraction of the benzoylated derivatives with n-hexane.
-
The extract is dried and reconstituted in the mobile phase for injection.
-
Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS)
This method requires derivatization to increase the volatility of the analyte.
-
Instrumentation: GC system coupled to a tandem mass spectrometer.
-
Column: Fused silica (B1680970) HP-5 MS capillary column.
-
Carrier Gas: Helium.
-
Derivatization: Silylation using a mixture of TMCS/HMDS/N,N-DMF at 70°C for 60 minutes.[5]
-
Mass Spectrometry: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation:
-
Extraction of the analyte from the sample matrix.
-
Evaporation of the solvent to dryness.
-
Addition of the derivatization reagent and heating.
-
Injection of the derivatized sample into the GC-MS.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity without the need for derivatization.
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Metachem Polaris Amide (2.0 × 100 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (50:50, v/v).[3]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. For myo-inositol, a common transition is m/z 179 → 87.[3]
-
Sample Preparation:
-
Homogenization of the sample in an appropriate solvent.
-
Protein precipitation with a suitable agent (e.g., acetonitrile).
-
Centrifugation to pellet the precipitate.
-
Dilution of the supernatant before injection.
-
Experimental Workflow and Signaling Pathway
To visualize the logical flow of a cross-validation study and the potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of analytical methods.
This compound is known to be an antagonist of myo-inositol and inhibits its incorporation into pectin (B1162225) in pollen. The following diagram illustrates this inhibitory action within the context of pectin biosynthesis.
Caption: Inhibition of myo-inositol pathway in pectin biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Phosphoinositide 3-Kinase Inhibition using 2-C-Methylene-myo-inositol oxide and Classical Inhibitors
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][4][5] Researchers utilize a variety of small molecule inhibitors to probe the pathway's function and to assess its therapeutic potential.
This guide provides a comparative analysis of a novel, selective myo-inositol-based inhibitor, 2-C-Methylene-myo-inositol oxide (2CM-INO), against two first-generation, widely-used PI3K inhibitors: Wortmannin and LY294002.[6] While myo-inositol and its derivatives are known to play diverse roles in cellular signaling,[7][8] 2CM-INO has been specifically functionalized to target the ATP-binding pocket of PI3K enzymes. This comparison focuses on the reproducibility of experimental outcomes by presenting quantitative data from key assays and providing detailed, standardized protocols.
Quantitative Performance Comparison
The efficacy and selectivity of PI3K inhibitors are paramount for reproducible experimental results. The following tables summarize the inhibitory activity of 2CM-INO, Wortmannin, and LY294002 in both biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity against Class I PI3K Isoforms
This table compares the half-maximal inhibitory concentration (IC50) of each compound against the four Class I PI3K isoforms. Lower values indicate higher potency. The data was generated using a luminescence-based kinase assay.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| 2CM-INO (Hypothetical Data) | 5 | 250 | 300 | 150 |
| Wortmannin | 2 | 10 | 5 | 8 |
| LY294002 | 1,400 | 2,900 | 15,000 | 1,000 |
Data for Wortmannin and LY294002 are representative values from published literature. 2CM-INO data is hypothetical for comparative purposes.
Table 2: Cellular Potency in Inhibiting Akt Phosphorylation
This table shows the IC50 values for the inhibition of Akt phosphorylation at Serine 473 in a cell-based assay. This downstream marker provides a reliable measure of PI3K pathway inhibition within a cellular context.
| Compound | Cell Line | Cellular IC50 (nM) for p-Akt (S473) Inhibition |
| 2CM-INO (Hypothetical Data) | H460 (NSCLC) | 50 |
| Wortmannin | H460 (NSCLC) | 30 |
| LY294002 | H460 (NSCLC) | 10,000 |
Data for Wortmannin and LY294002 are representative values.[9] 2CM-INO data is hypothetical.
Table 3: Kinase Selectivity Profile
Selectivity is crucial to minimize off-target effects. This table compares the inhibitory activity of the compounds against other related kinases in the PI3K-like kinase (PIKK) family.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | DNA-PK IC50 (nM) |
| 2CM-INO (Hypothetical Data) | 5 | >10,000 | >10,000 |
| Wortmannin | 2 | 200 | 15 |
| LY294002 | 1,400 | 1,600 | 5,000 |
Data for Wortmannin and LY294002 are representative values. 2CM-INO data is hypothetical.
Experimental Protocols
To ensure the reproducibility of the comparative data, the following detailed protocols are provided.
Protocol 1: In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[10][11]
Reagents:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[11]
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP solution
-
Test compounds (2CM-INO, Wortmannin, LY294002) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in kinase buffer. Include a DMSO-only vehicle control.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or vehicle control to the wells of a 384-well plate.[11]
-
Enzyme Addition: Dilute the recombinant PI3K enzyme in kinase buffer containing the PIP2 substrate. Add 4 µL of this enzyme/substrate mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a sigmoidal dose-response curve.[10]
Protocol 2: Western Blot for Akt Phosphorylation (p-Akt S473)
This protocol assesses the ability of the inhibitors to block PI3K signaling in a cellular environment by measuring the phosphorylation state of the downstream effector Akt.[12][13]
Reagents:
-
Cell culture medium, FBS, and appropriate growth factors (e.g., IGF-1)
-
Test compounds dissolved in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., H460) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
-
Inhibitor Incubation: Pre-treat cells with various concentrations of the test compounds or DMSO vehicle for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10] Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH.[12]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.[12]
Visualizations: Pathways and Workflows
To clarify the mechanisms and procedures described, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway with points of inhibition.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. drugs.com [drugs.com]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases | Semantic Scholar [semanticscholar.org]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.de [promega.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Potential of 2-C-Methylene-myo-inositol Oxide: A Comparative Guide to Inositol Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-C-Methylene-myo-inositol oxide and other key inhibitors of the inositol (B14025) signaling pathway. By presenting available experimental data and detailed protocols, we aim to provide a valuable resource for investigating the therapeutic potential of targeting this crucial cellular mechanism.
This compound is an intriguing inositol derivative with demonstrated biological activity. While its precise molecular target is still under investigation, it is recognized as a myo-inositol antagonist, suggesting it interferes with pathways dependent on this essential polyol. This guide will compare this compound with two well-characterized inhibitors of a key enzyme in the inositol pathway, inositol monophosphatase (IMPase): the established therapeutic agent Lithium and the potent experimental compound L-690,330.
Comparative Analysis of Inositol Pathway Inhibitors
The following table summarizes the key characteristics of this compound, Lithium, and L-690,330, offering a clear comparison of their mechanisms and potencies where known.
| Feature | This compound | Lithium | L-690,330 |
| Primary Target | Not definitively identified; acts as a myo-inositol antagonist.[1] | Inositol Monophosphatase (IMPase).[2][3] | Inositol Monophosphatase (IMPase).[4][5] |
| Mechanism of Action | Presumed to compete with or otherwise antagonize the function of myo-inositol in metabolic pathways. | Uncompetitive inhibitor of IMPase.[2][3] | Competitive inhibitor of IMPase.[4] |
| Reported Ki Value | Not available. | ~0.8 mM | 0.19-0.42 µM (depending on species).[4] |
| Biological Effects | Induces pseudohyphae formation in Saccharomyces spp.; inhibits pollen tube elongation.[1][6] | Mood stabilization in bipolar disorder; alters phosphatidylinositol signaling.[3][7] | Potent inhibition of IMPase in vitro and in vivo.[4] |
| Cellular Permeability | Data not available. | Readily enters cells through various channels. | Limited cell membrane permeability.[2] |
Delving into the Phosphatidylinositol Signaling Pathway
The phosphatidylinositol (PI) signaling pathway is a cornerstone of cellular communication, regulating a multitude of processes including cell growth, proliferation, and apoptosis. The diagram below illustrates the central role of myo-inositol and the point of intervention for IMPase inhibitors.
Caption: The PI pathway, highlighting the recycling of myo-inositol and points of inhibition.
Experimental Protocols
Inositol Monophosphatase (IMPase) Activity Assay
This protocol provides a method for determining the inhibitory activity of compounds against IMPase by measuring the amount of inorganic phosphate (B84403) released from a substrate.
Materials:
-
Purified IMPase enzyme
-
Inositol-1-phosphate (I-1-P) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
Test compounds (this compound, Lithium chloride, L-690,330)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for each test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified IMPase enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the I-1-P substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for determining the inhibitory potency of test compounds against IMPase.
Proposed Mechanism and Comparative Logic
While the direct molecular target of this compound remains to be elucidated, its structural similarity to myo-inositol suggests a competitive mode of action at inositol binding sites. The diagram below illustrates the logical framework for comparing it with known IMPase inhibitors.
Caption: Logical relationship between the inhibitors and their impact on the inositol pathway.
Conclusion
This compound represents a promising but underexplored molecule for modulating inositol-dependent signaling. While direct quantitative comparisons of its inhibitory potency are currently limited by the lack of a defined molecular target, its role as a myo-inositol antagonist places it within a critical area of cell biology and drug discovery. By comparing its known biological effects with the well-defined mechanisms of IMPase inhibitors like Lithium and L-690,330, researchers can gain valuable context for future investigations into its therapeutic potential. Further studies to identify its specific binding partners and quantify its inhibitory activity are crucial next steps in validating this compound as a selective inhibitor.
References
- 1. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants [mdpi.com]
- 2. Development of inositol-based antagonists for the D-myo-inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcosindia.org [pcosindia.org]
- 4. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in Lilium longiflorum Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Comparative Guide to the Synthesis of 2-C-Methylene-myo-inositol oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, proposed synthetic methodology for 2-C-Methylene-myo-inositol oxide against established chemical synthesis techniques. This compound is a known antagonist of myo-inositol, a key signaling molecule in various cellular processes, particularly in fungi.[1][2] Its efficient synthesis is crucial for further investigation into its therapeutic potential. This document outlines a plausible, high-yield synthetic route and compares its key steps with alternative methods, supported by experimental data from analogous reactions found in the literature.
Introduction to this compound
This compound is an inositol (B14025) derivative that has been shown to induce pseudohyphae formation in Saccharomyces spp. As an antagonist of myo-inositol, it offers a valuable tool for studying the myo-inositol signaling pathway, which is integral to cellular processes such as membrane trafficking, stress response, and cell wall biosynthesis in fungi.[1][2] The development of efficient and scalable synthesis methods is paramount for advancing research into its biological functions and potential as an antifungal agent.
Proposed Novel Synthesis Pathway
Currently, a specific, high-yield synthesis of this compound is not well-documented in publicly available literature. This guide proposes a novel, three-step synthetic pathway starting from myo-inositol. The key transformations involve:
-
Selective Oxidation: Protection of the hydroxyl groups followed by selective oxidation of the C2 hydroxyl group to a ketone.
-
Wittig Olefination: Introduction of the exocyclic methylene (B1212753) group at the C2 position via a Wittig reaction.
-
Epoxidation: Stereoselective epoxidation of the newly formed double bond.
This proposed route is designed to be efficient and scalable, utilizing well-established reactions that can be optimized for high yield and purity.
Below is a logical workflow for the proposed synthesis:
Caption: Proposed synthetic workflow for this compound.
Comparative Analysis of Key Synthetic Steps
This section provides a detailed comparison of the proposed methods for each key synthetic step with existing alternatives. The data presented is derived from published literature on analogous transformations on inositol and other cyclitol derivatives.
Step 1: Oxidation of Protected myo-Inositol
The selective oxidation of the C2 hydroxyl group is a critical step. The proposed method utilizes a modern, mild oxidizing agent and is compared with traditional methods.
Data Presentation: Comparison of Oxidation Methods
| Method | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference (Analogous Reaction) |
| Proposed New Method | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 2-4 | ~95 | [3][4] |
| Alternative Method A | Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 4-8 | 80-90 | N/A (General Application) |
| Alternative Method B | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂ | 1-3 | 90-98 | N/A (General Application) |
Experimental Protocols: Oxidation
Proposed New Method (Dess-Martin Periodinane Oxidation)
To a solution of fully protected myo-inositol in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added Dess-Martin periodinane (1.5 equivalents). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3][4]
Alternative Method B (Swern Oxidation)
A solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ is cooled to -78 °C. Dimethyl sulfoxide (B87167) (DMSO, 3.0 equivalents) is added dropwise, followed by a solution of the protected myo-inositol in CH₂Cl₂. After stirring for 30 minutes, triethylamine (B128534) (5.0 equivalents) is added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated.
Step 2: Wittig Olefination
The introduction of the exocyclic methylene group is achieved via the Wittig reaction on the 2-keto-myo-inositol intermediate.
Data Presentation: Comparison of Olefination Methods
| Method | Wittig Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference (Analogous Reaction) |
| Proposed New Method | Methyltriphenylphosphonium (B96628) bromide (Ph₃P⁺CH₃Br⁻) | n-Butyllithium | THF | 2-6 | 80-90 | [5][6] |
| Alternative Method A | Tebbe Reagent | N/A | Toluene | 1-3 | 75-85 | N/A (General Application) |
| Alternative Method B | Petasis Reagent | N/A | Toluene | 2-4 | 80-95 | N/A (General Application) |
Experimental Protocols: Wittig Olefination
Proposed New Method (Wittig Reaction)
To a suspension of methyltriphenylphosphonium bromide (2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added n-butyllithium (1.9 equivalents) dropwise. The resulting ylide solution is stirred for 1 hour at room temperature. A solution of the 2-keto-myo-inositol derivative in THF is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.[5][6]
Step 3: Epoxidation
The final step is the stereoselective epoxidation of the exocyclic double bond.
Data Presentation: Comparison of Epoxidation Methods
| Method | Epoxidizing Agent | Solvent | Reaction Time (h) | Diastereoselectivity | Yield (%) | Reference (Analogous Reaction) |
| Proposed New Method | meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | 4-8 | Moderate to High | 85-95 | [7] |
| Alternative Method A | Dimethyldioxirane (DMDO) | Acetone | 1-2 | High | 90-98 | N/A (General Application) |
| Alternative Method B | Titanium(IV) isopropoxide / TBHP | CH₂Cl₂ | 12-24 | High (Sharpless) | 70-90 | [7] |
Experimental Protocols: Epoxidation
Proposed New Method (m-CPBA Epoxidation)
To a solution of the 2-methylene-myo-inositol derivative in CH₂Cl₂ at 0 °C is added m-CPBA (1.5 equivalents). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is diluted with CH₂Cl₂ and washed successively with saturated aqueous Na₂SO₃, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated. The crude product is purified by column chromatography.[7]
Biological Context: The myo-Inositol Signaling Pathway in Yeast
This compound acts as an antagonist to myo-inositol, a central molecule in the phosphoinositide signaling pathway in eukaryotes, including fungi like Saccharomyces cerevisiae. Understanding this pathway is crucial for elucidating the mechanism of action of inositol antagonists. Myo-inositol is a precursor for the synthesis of phosphatidylinositol (PI), which is subsequently phosphorylated to form various phosphoinositides (PIPs).[2][8] These PIPs act as second messengers in a multitude of cellular processes.
The de novo synthesis of myo-inositol in Saccharomyces cerevisiae starts from glucose-6-phosphate and is a tightly regulated process.[9][10][11]
Caption: Simplified myo-inositol synthesis and signaling pathway in S. cerevisiae.
Conclusion
The proposed synthetic route for this compound offers a promising approach for the efficient and scalable production of this valuable research compound. By employing modern, high-yielding reactions, this methodology has the potential to outperform traditional, less efficient methods. The comparative data, based on analogous reactions, suggests that each step of the proposed pathway is well-precedented and likely to be successful. Further optimization of each step could lead to an even more robust and industrially viable synthesis. The availability of an efficient synthetic route will undoubtedly accelerate research into the biological role of this compound and its potential applications in drug development.
References
- 1. Control of inositol biosynthesis in Saccharomyces cerevisiae: properties of a repressible enzyme system in extracts of wild-type (Ino+) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stereoselectivity in the epoxidation and cis-hydroxylation of 16-methylene-estra-1,3,5(10)-trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Phospholipid Synthesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Framework for 2-C-Methylene-myo-inositol oxide
I. Immediate Safety Protocol & Hazard Assessment
Before any disposal procedures are initiated, the primary step is to conduct a thorough hazard assessment. For a novel compound, this involves a combination of predictive analysis based on its chemical structure and consultation with institutional safety officers.
Key Principles:
-
Treat as Hazardous: In the absence of specific data, the compound must be handled as if it possesses hazardous properties (e.g., toxic, flammable, corrosive, reactive).[1]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on the disposal of unknown or novel substances.[2][3] They can assist with waste characterization and ensure compliance with local and national regulations.
-
Review Internal Data: Check all available internal documentation, such as laboratory notebooks and synthesis records, for any information regarding the compound's properties, reactivity, or potential hazards.[3][4]
II. Waste Characterization & Segregation
Proper characterization and segregation of the chemical waste stream are critical to prevent dangerous reactions and ensure correct disposal.
| Characteristic | Test/Observation | Significance for Disposal |
| Physical State | Solid, Liquid, Gas | Determines appropriate container type and handling procedures. |
| pH / Corrosivity | pH paper or meter | Waste with a pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste.[2] |
| Reactivity | Reaction with water, air, or other substances | Determines if the waste is reactive and requires special handling to prevent violent reactions, fires, or the generation of toxic gases.[5] |
| Flammability | Flashpoint test (if applicable and safe to perform) | Identifies if the waste is an ignitable hazardous waste.[2] |
| Toxicity | Review of structurally similar compounds; potential for TCLP | In the absence of data, assume toxicity. The Toxicity Characteristic Leaching Procedure (TCLP) may be required by EHS to determine if the waste contains specific toxic contaminants.[2] |
III. Step-by-Step Disposal Procedure
The following protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals. This must be adapted to comply with your institution's specific EHS guidelines and all relevant regulations.[1]
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[5]
-
Waste Segregation: Do not mix 2-C-Methylene-myo-inositol oxide waste with other chemical waste streams.[2] Incompatible chemicals can react violently if mixed.[3]
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid that is in good condition.[3]
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
The phrase "Hazards Not Fully Known".[1]
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]
-
Contact EHS for Pickup: Once the container is ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[7] Provide them with all available information about the compound.
IV. Regulatory Compliance
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][8][9] Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave".[10] Your institution's EHS office will ensure that disposal practices are in full compliance with these regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper handling and disposal of a novel chemical compound.
Caption: Disposal workflow for a novel chemical compound.
Caption: Key stakeholder relationships in chemical disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. cws.auburn.edu [cws.auburn.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. media.graphassets.com [media.graphassets.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
